Autophinib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-N-(5-methyl-1H-pyrazol-3-yl)-2-(4-nitrophenoxy)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN6O3/c1-8-6-13(20-19-8)17-12-7-11(15)16-14(18-12)24-10-4-2-9(3-5-10)21(22)23/h2-7H,1H3,(H2,16,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUMAXLRGBKFQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=CC(=NC(=N2)OC3=CC=C(C=C3)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Autophinib: A Deep Dive into its Mechanism of Action as a VPS34-Targeting Autophagy Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Autophinib, a potent and selective small-molecule inhibitor of autophagy. We will delve into its molecular target, the downstream cellular consequences of its inhibitory action, and the experimental methodologies used to elucidate its function.
Core Mechanism: Targeting the Master Regulator of Autophagosome Initiation
This compound exerts its biological effects through the direct inhibition of Vacuolar Protein Sorting 34 (VPS34), a class III phosphoinositide 3-kinase (PI3K).[1][2][3][4] VPS34 is a crucial enzyme in the initiation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. The primary function of VPS34 is to phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P). This lipid second messenger then acts as a scaffold, recruiting downstream effector proteins that are essential for the formation of the autophagosome, the double-membraned vesicle that engulfs cellular cargo destined for degradation.
This compound functions as an ATP-competitive inhibitor of VPS34, effectively blocking its kinase activity.[5][6] By preventing the production of PI(3)P, this compound halts the recruitment of the autophagic machinery to the site of autophagosome nucleation. This leads to a failure in the formation of autophagosomes, thereby inhibiting autophagy at a very early stage.[2][5] This mechanism has been confirmed in various cell lines where this compound treatment leads to a dose-dependent decrease in the lipidation of LC3 to form LC3-II and prevents the degradation of p62, both hallmark features of autophagy inhibition.[5][6]
Quantitative Analysis of this compound's Potency
The inhibitory activity of this compound has been quantified through various in vitro and cell-based assays. The following table summarizes the key potency values reported in the literature.
| Parameter | Condition/Assay | Value (nM) | Reference(s) |
| IC50 | VPS34 (in vitro) | 19 | [1][2][3][4][7] |
| IC50 | Starvation-induced autophagy | 90 | [1][2][3][4][7] |
| IC50 | Rapamycin-induced autophagy | 40 | [1][2][3][4][7] |
| EC50 | Induction of apoptosis in MCF7 cells | 234 | [5] |
| EC50 | Cell death in starved MCF7 cells | 264 | [5] |
Signaling Pathway of Autophagy Initiation and this compound's Point of Intervention
The initiation of autophagy is a tightly regulated process involving a cascade of protein interactions. The diagram below illustrates the core signaling pathway and highlights the inhibitory action of this compound.
Caption: this compound inhibits the ATP-competitive kinase activity of the VPS34 complex, preventing the formation of PI(3)P and subsequent autophagosome formation.
Experimental Protocols
The mechanism of action of this compound has been elucidated through a series of key experiments. Below are detailed methodologies for these assays.
In Vitro VPS34 Kinase Assay
-
Objective: To determine the direct inhibitory effect of this compound on VPS34 kinase activity.
-
Methodology:
-
Recombinant human VPS34/Beclin-1 complex is incubated with its lipid substrate, phosphatidylinositol (PI), in a kinase reaction buffer containing ATP.
-
This compound at varying concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The amount of generated PI(3)P is quantified using a luminescence-based assay or by radioactive labeling of ATP followed by thin-layer chromatography (TLC) and autoradiography.
-
The IC50 value is calculated by plotting the percentage of VPS34 inhibition against the logarithm of this compound concentration.
-
Cellular Autophagy Flux Assay (LC3 Puncta Formation)
-
Objective: To assess the effect of this compound on autophagosome formation in a cellular context.
-
Methodology:
-
MCF7 cells stably expressing GFP-LC3 are seeded in multi-well plates.
-
Autophagy is induced by either nutrient starvation (e.g., incubation in Earle's Balanced Salt Solution) or treatment with rapamycin (an mTOR inhibitor).
-
Cells are co-treated with a range of this compound concentrations.
-
Following incubation, cells are fixed and stained with a nuclear counterstain (e.g., DAPI).
-
Images are acquired using high-content fluorescence microscopy.
-
The number and intensity of GFP-LC3 puncta per cell are quantified using automated image analysis software. A decrease in puncta formation indicates inhibition of autophagy.
-
p62/SQSTM1 Degradation Assay
-
Objective: To measure the effect of this compound on the degradation of an autophagy-specific substrate.
-
Methodology:
-
Cells (e.g., A549) are treated with autophagy inducers (starvation or rapamycin) in the presence or absence of varying concentrations of this compound.
-
After the treatment period, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against p62/SQSTM1 and a loading control (e.g., GAPDH or β-actin).
-
Following incubation with a secondary antibody, the protein bands are visualized using chemiluminescence. An accumulation of p62 indicates a blockage in autophagic degradation.
-
Experimental Workflow for Characterization of this compound
The following diagram outlines the logical workflow employed in the discovery and characterization of this compound as an autophagy inhibitor.
References
- 1. This compound | Autophagy-related Compounds: R&D Systems [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Evaluation of the Effectiveness of Various Autophagy Inhibitors in A549 Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | Vps34 inhibitor | Probechem Biochemicals [probechem.com]
Autophinib: A Technical Guide to its Core Mechanism and Primary Target
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autophinib is a potent and selective small-molecule inhibitor of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. This technical guide provides an in-depth overview of this compound's primary molecular target, its mechanism of action, and its impact on cellular signaling pathways. Detailed experimental protocols for key assays and quantitative data on its efficacy are presented to facilitate further research and drug development efforts.
Primary Target: Vacuolar Protein Sorting 34 (VPS34)
The primary molecular target of this compound is Vacuolar Protein Sorting 34 (VPS34) , a class III phosphoinositide 3-kinase (PI3K).[1][2][3][4][5][6] VPS34 is a crucial enzyme in the initiation of autophagy, where it catalyzes the formation of phosphatidylinositol 3-phosphate (PI3P) from phosphatidylinositol (PI). This lipid product, PI3P, serves as a docking site for effector proteins that are essential for the formation of the autophagosome, the double-membraned vesicle that engulfs cellular cargo for degradation.[2]
This compound exhibits high potency against VPS34, with a reported in vitro IC50 value of 19 nM .[1][2][3][6][7] Its inhibitory action is specific for VPS34, as it does not significantly affect other lipid kinases, mTOR, or TBK1.[1][8]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of VPS34.[1][7] This means that this compound binds to the ATP-binding pocket of the VPS34 enzyme, thereby preventing the binding of its natural substrate, ATP. Without ATP, VPS34 cannot phosphorylate phosphatidylinositol to produce PI3P. The inhibition of PI3P production disrupts the recruitment of downstream autophagy-related proteins to the site of autophagosome nucleation, ultimately blocking the formation of autophagosomes and inhibiting the autophagic process at an early stage.[1][2][8]
Impact on Signaling Pathways
By inhibiting VPS34, this compound directly interferes with the canonical autophagy signaling pathway. The process is initiated by upstream signals such as starvation or rapamycin treatment, which lead to the activation of the ULK1/2 complex. This complex then activates the VPS34 complex, which includes VPS34, Beclin-1, VPS15, and ATG14L. This compound's inhibition of VPS34 acts as a critical roadblock in this cascade.
Autophagy Initiation Pathway
Caption: this compound inhibits the VPS34-mediated production of PI(3)P, a critical step in autophagosome formation.
Quantitative Data
The following tables summarize the reported potency of this compound in various assays.
| Target | Assay Type | IC50 (nM) | Reference |
| VPS34 | In vitro kinase assay | 19 | [1][2][3][6][7] |
| Cellular Process | Inducer | Cell Line | IC50 (nM) | Reference |
| Autophagy | Starvation | Not Specified | 90 | [1][7][8] |
| Autophagy | Rapamycin | Not Specified | 40 | [1][7][8] |
| Apoptosis Induction | Starvation | MCF7 | 234 (EC50) | [7] |
| Cell Death | Starvation | MCF7 | 264 (EC50) | [7] |
Experimental Protocols
In Vitro VPS34 Kinase Assay
This protocol is a composite representation for determining the in vitro inhibitory activity of this compound against VPS34.
Objective: To measure the IC50 of this compound for VPS34 kinase activity.
Materials:
-
Recombinant human VPS34 enzyme
-
Phosphatidylinositol (PI) substrate
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (various concentrations)
-
96-well plates
-
Scintillation counter or luminometer
Workflow:
Caption: Workflow for the in vitro VPS34 kinase inhibition assay.
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase assay buffer, followed by the this compound dilutions or DMSO (vehicle control).
-
Add the recombinant VPS34 enzyme to each well and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the PI substrate and [γ-³²P]ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction according to the specific assay kit instructions (e.g., by adding a stop solution or spotting onto a filter membrane).
-
Quantify the amount of phosphorylated PI. For radiolabeled assays, this involves washing the filter membrane to remove unincorporated [γ-³²P]ATP and then measuring the radioactivity using a scintillation counter. For ADP-Glo™ assays, measure the luminescent signal.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.
Cellular Autophagy Assay: LC3 Puncta Formation
This protocol describes the immunofluorescence-based detection of LC3 puncta, a hallmark of autophagosome formation.
Objective: To visualize and quantify the effect of this compound on autophagosome formation.
Materials:
-
HeLa or MCF7 cells stably expressing GFP-LC3, or wild-type cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
Starvation medium (e.g., Earle's Balanced Salt Solution, EBSS) or Rapamycin
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against LC3 (if using wild-type cells)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with this compound or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).
-
Induce autophagy by replacing the culture medium with starvation medium or by adding rapamycin to the culture medium for 1-2 hours.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 30 minutes.
-
If using wild-type cells, incubate with the primary anti-LC3 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Capture images and quantify the number of LC3 puncta per cell using image analysis software.
Cellular Autophagy Assay: p62 Degradation by Western Blot
This protocol outlines the measurement of p62/SQSTM1 protein levels, which are inversely correlated with autophagic flux.
Objective: To determine the effect of this compound on the degradation of the autophagy substrate p62.
Materials:
-
HeLa or MCF7 cells
-
Culture medium and starvation medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Transfer buffer and Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p62 and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound or DMSO, followed by autophagy induction (starvation or rapamycin) as described for the LC3 puncta assay.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p62 antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p62 signal to the loading control. An accumulation of p62 indicates inhibition of autophagy.
Conclusion
This compound is a valuable research tool for studying the intricate process of autophagy. Its well-defined primary target, VPS34, and its potent, ATP-competitive mechanism of action make it a highly specific inhibitor of autophagosome formation. The provided data and experimental protocols serve as a comprehensive resource for researchers aiming to utilize this compound in their investigations of autophagy-related cellular pathways and its potential therapeutic applications.
References
- 1. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Phenotypic Identification of a Novel Autophagy Inhibitor Chemotype Targeting Lipid Kinase VPS34 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Autophinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autophinib is a potent and selective small-molecule inhibitor of autophagy, a fundamental cellular process of degradation and recycling. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It is intended for researchers and professionals in the fields of cell biology, oncology, and drug development who are interested in the therapeutic potential of targeting autophagy. This document details the experimental protocols for key assays used in its characterization and presents quantitative data in a structured format. Furthermore, it includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's biological context and discovery process.
Discovery of this compound: A Phenotypic Screening Approach
This compound was identified through a high-throughput phenotypic screening assay designed to discover novel modulators of autophagy.[1][2] The screening leveraged a cell line stably expressing a fluorescently tagged microtubule-associated protein 1A/1B-light chain 3 (LC3), a key marker of autophagosome formation.
The core principle of the assay is the visualization of LC3 translocation from a diffuse cytoplasmic pattern to distinct puncta, representing the recruitment of LC3 to the autophagosomal membrane during autophagy. Inhibition of autophagy would, therefore, lead to a reduction in the number of these fluorescent puncta.
High-Throughput Screening Workflow
The screening process was automated to enable the rapid testing of a large chemical library. The general workflow is outlined below.
References
Autophinib: A Technical Guide to its Role in Autophagy Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in homeostasis, disease, and cellular stress responses. The modulation of autophagy is a significant area of interest for therapeutic intervention in oncology, neurodegenerative disorders, and other diseases. Autophinib has emerged as a potent and selective small-molecule inhibitor of autophagy. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on cellular signaling pathways, and detailed protocols for its experimental application. All quantitative data are presented for clear analysis, and key processes are visualized using logical diagrams to facilitate understanding.
Core Mechanism of Action
This compound is a novel chemotype that functions as a potent, ATP-competitive inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vacuolar Protein Sorting 34 (VPS34).[1][2][3] VPS34 is a critical component of the autophagy initiation machinery, responsible for phosphorylating phosphatidylinositol to generate phosphatidylinositol 3-phosphate (PI3P) on the surface of the phagophore (the precursor to the autophagosome).[4]
By directly targeting VPS34, this compound blocks the production of PI3P, thereby preventing the recruitment of essential autophagy-related (Atg) proteins to the nascent autophagosome.[4][5] This action effectively halts the formation of the pre-autophagosomal membrane, inhibiting autophagy at a very early stage.[1][4] This mechanism contrasts with late-stage autophagy inhibitors, such as chloroquine or bafilomycin A1, which prevent the fusion of autophagosomes with lysosomes.[6] this compound's targeted action makes it a precise tool for studying the initial phases of autophagy.
Quantitative Data: Inhibitory Potency
The efficacy of this compound has been quantified across various assays, demonstrating its high potency for VPS34 and its corresponding cellular effect on autophagy.
| Parameter | Target/Assay Condition | IC50 / EC50 | Citation(s) |
| Biochemical IC50 | In vitro VPS34 Kinase Assay | 19 nM | [1][2][3][4][7] |
| Cellular IC50 | Rapamycin-Induced Autophagy | 40 nM | [1][2][3][7] |
| Cellular IC50 | Starvation-Induced Autophagy | 90 nM | [1][2][7] |
| Cellular EC50 | Induction of Apoptosis (MCF7 cells) | 234 nM | [2] |
| Cellular EC50 | Enhanced Cell Death (starved MCF7 cells) | 264 nM | [2] |
Signaling Pathway Inhibition
This compound intervenes at a crucial control point in the autophagy signaling cascade. Under normal conditions or upon induction by stressors like starvation or rapamycin, the ULK1 complex activates the VPS34 complex. The VPS34 complex, which includes VPS34, Beclin-1, VPS15, and ATG14L, generates PI3P. This PI3P serves as a docking site for effector proteins that mediate the elongation and closure of the autophagosome membrane, a process marked by the conversion of LC3-I to its lipidated form, LC3-II. This compound's inhibition of VPS34 breaks this chain, preventing autophagosome formation.
Detailed Experimental Protocols
The following protocols provide detailed methodologies to study the effects of this compound on autophagy.
Monitoring Autophagic Flux by LC3-II Western Blot
This assay measures the accumulation of lipidated LC3 (LC3-II), a protein marker for autophagosomes. Since this compound blocks formation, it is expected to decrease LC3-II levels.
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, MCF7) to reach 70-80% confluency on the day of the experiment.
-
To induce autophagy, replace the medium with either Earle's Balanced Salt Solution (EBSS) for starvation or complete medium containing an inducer like Rapamycin (e.g., 100 nM) for 2-4 hours.
-
Co-treat cells with a dose range of this compound (e.g., 10 nM to 1 µM) or DMSO as a vehicle control for the same duration.
-
-
Lysis:
-
Place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Western Blot:
-
Quantify protein concentration using a BCA assay.
-
Normalize samples to 20-30 µg of protein in Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Separate proteins on a 15% SDS-PAGE gel. LC3-I typically runs at ~18 kDa and LC3-II at ~16 kDa.
-
Transfer proteins to a 0.2 µm PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate with primary antibody against LC3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3x for 10 minutes with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash 3x for 10 minutes with TBST.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Re-probe for a loading control like β-Actin.
-
p62/SQSTM1 Degradation Assay
p62 is a scaffold protein that binds to ubiquitinated cargo and LC3, leading to its own degradation within the autolysosome. Inhibition of autophagy leads to the accumulation of p62.
Methodology:
-
Follow the same experimental workflow as the LC3 Western Blot (Section 4.1).
-
During the immunoblotting step, use a primary antibody specific for p62/SQSTM1 (e.g., 1:1000 dilution).
-
An increase in p62 band intensity upon treatment with this compound (in the presence of an autophagy inducer) indicates a blockage of autophagic flux.
In Vitro VPS34 Kinase Assay
This biochemical assay directly measures the enzymatic activity of VPS34 and its inhibition by this compound. Commercial kits (e.g., ADP-Glo™) are commonly used.
Methodology:
-
Reagents:
-
Recombinant human VPS34/Beclin-1 complex.
-
Substrate: Phosphatidylinositol (PI).
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 3 mM MgCl₂, 2 mM MnCl₂, 1 mM EGTA, 2 mM DTT).
-
ATP.
-
This compound at various concentrations.
-
ADP-Glo™ Kinase Assay reagents (Promega) or similar.
-
-
Procedure:
-
Prepare a reaction mixture containing the VPS34 enzyme complex and PI substrate in kinase reaction buffer.
-
Add serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP (at a concentration near the Kₘ for VPS34).
-
Incubate for 1-2 hours at 30°C.
-
Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ manufacturer's protocol. The luminescent signal is proportional to ADP concentration and, therefore, kinase activity.
-
Calculate the percent inhibition at each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
-
Conclusion
This compound is a highly specific and potent inhibitor of autophagy that acts at the earliest stage of autophagosome formation by targeting the lipid kinase VPS34. Its well-characterized mechanism and high potency make it an invaluable tool for researchers studying the intricate roles of autophagy in health and disease. The detailed protocols and data provided in this guide serve as a comprehensive resource for the scientific community to effectively utilize this compound in their research and development endeavors.
References
- 1. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monitoring autophagic flux by an improved tandem fluorescent-tagged LC3 (mTagRFP-mWasabi-LC3) reveals that high-dose rapamycin impairs autophagic flux in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Phenotypic Identification of a Novel Autophagy Inhibitor Chemotype Targeting Lipid Kinase VPS34 - PubMed [pubmed.ncbi.nlm.nih.gov]
Autophinib: A Technical Guide to a Novel VPS34-Targeting Autophagy Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autophinib is a potent and selective small-molecule inhibitor of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[1][2][3][4] This technical guide provides an in-depth overview of the foundational research on this compound, with a focus on its mechanism of action, experimental validation, and the core signaling pathways it modulates. Quantitative data are presented for easy reference, and detailed experimental protocols are provided to enable the replication and further investigation of its biological effects.
Introduction to this compound
This compound was identified through a phenotypic screen for compounds that inhibit the formation of autophagosomes.[1][2] It is a novel chemotype that demonstrates high potency in inhibiting autophagy induced by various stimuli, including starvation and rapamycin treatment.[4][5] The primary molecular target of this compound has been identified as the lipid kinase VPS34 (Vacuolar Protein Sorting 34), a class III phosphoinositide 3-kinase (PI3K) that plays a critical role in the initiation of autophagy.[1][2][4] By inhibiting VPS34, this compound effectively blocks the formation of autophagosomes, representing a valuable tool for studying the physiological and pathological roles of autophagy.[4]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency against its direct target and its cellular effects on autophagy.
| Parameter | IC50 Value | Assay Condition | Reference |
| VPS34 Inhibition | 19 nM | In vitro kinase assay | [4] |
| Starvation-Induced Autophagy Inhibition | 90 nM | Cellular assay | [4][5] |
| Rapamycin-Induced Autophagy Inhibition | 40 nM | Cellular assay | [4][5] |
Mechanism of Action: Targeting the VPS34 Signaling Pathway
This compound exerts its inhibitory effect on autophagy by targeting VPS34, a key enzyme in the autophagy signaling cascade. VPS34 is a component of a larger protein complex that is essential for the production of phosphatidylinositol 3-phosphate (PtdIns(3)P) on the phagophore membrane. PtdIns(3)P serves as a docking site for other autophagy-related (Atg) proteins, which are necessary for the elongation and closure of the autophagosome.
The following diagram illustrates the central role of the VPS34 complex in autophagy and the point of inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Phenotypic Screening for Autophagy Inhibitors via LC3 Puncta Formation Assay
This assay was instrumental in the discovery of this compound and is used to quantify the inhibition of autophagosome formation.
Objective: To identify and quantify the inhibitory effect of compounds on the formation of LC3-positive puncta, which are indicative of autophagosomes.
Materials and Reagents:
-
HeLa or MCF7 cells stably expressing GFP-LC3.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS).
-
Autophagy inducer (e.g., Rapamycin).
-
Test compound (this compound).
-
Phosphate-buffered saline (PBS).
-
Paraformaldehyde (PFA) for fixation.
-
DAPI for nuclear staining.
-
High-content imaging system or fluorescence microscope.
Procedure:
-
Cell Seeding: Seed GFP-LC3 expressing cells in 96-well imaging plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dilution series of this compound or control compounds for a predetermined time (e.g., 2 hours).
-
Autophagy Induction: Induce autophagy by replacing the culture medium with starvation medium (EBSS) or medium containing rapamycin, along with the test compound. Incubate for a specified period (e.g., 2-4 hours).
-
Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for antibody staining).
-
Stain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the number and intensity of GFP-LC3 puncta per cell using automated image analysis software.
-
A decrease in the number of puncta in the presence of the test compound indicates inhibition of autophagosome formation.
-
Western Blot Analysis of LC3 Conversion and p62 Degradation
This biochemical assay provides a quantitative measure of autophagic flux. Autophagy induction leads to the conversion of the cytosolic form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). Concurrently, the autophagy substrate p62/SQSTM1 is degraded. This compound is expected to inhibit both LC3-II formation and p62 degradation.
Objective: To determine the effect of this compound on the levels of LC3-II and p62 as markers of autophagic flux.
Materials and Reagents:
-
Cell line of interest (e.g., HeLa, MCF7).
-
Complete culture medium.
-
Starvation medium (EBSS) or Rapamycin.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels (e.g., 15% for LC3).
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: anti-LC3B, anti-p62, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for western blots.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at various concentrations for a specified time.
-
Induce autophagy with starvation medium or rapamycin in the presence of this compound.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for LC3-II, p62, and the loading control. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of autophagy that targets the lipid kinase VPS34. Its ability to block the initial stages of autophagosome formation makes it a valuable chemical probe for dissecting the complex roles of autophagy in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their studies and to further explore the therapeutic potential of autophagy modulation.
References
Autophinib's Impact on Cellular Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis.[1] Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders.[2][3] Autophinib is a potent and selective small molecule inhibitor of autophagy that has emerged as a valuable tool for studying the intricate role of this process in cellular function and disease.[4][5] This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on cellular homeostasis, and detailed protocols for key experimental assays.
Mechanism of Action
This compound functions as a potent and selective inhibitor of Vacuolar Protein Sorting 34 (VPS34), a class III phosphoinositide 3-kinase (PI3K) that is essential for the initiation of autophagy.[4][6] It acts as an ATP-competitive inhibitor of VPS34, thereby blocking the production of phosphatidylinositol 3-phosphate (PI3P).[1][4] PI3P is a key lipid second messenger that recruits downstream autophagy-related (ATG) proteins to the phagophore, the precursor to the autophagosome. By inhibiting VPS34, this compound effectively prevents the formation of autophagosomes and halts the autophagic process at its earliest stage.
Quantitative Data on this compound Activity
| Parameter | Value | Cell Line/Conditions | Reference |
| VPS34 IC50 | 19 nM | In vitro kinase assay | [4][5] |
| Starvation-induced Autophagy IC50 | 90 nM | MCF7-LC3 cells | [4] |
| Rapamycin-induced Autophagy IC50 | 40 nM | MCF7-LC3 cells | [4] |
| Apoptosis Induction EC50 | 234 nM | MCF7 cells (starved) | [4] |
| Cell Death Enhancement EC50 | 264 nM | MCF7 cells (starved vs. fed) | [4] |
Impact on Cellular Processes
Autophagy Inhibition
This compound's primary effect is the potent inhibition of autophagy. This is demonstrated by a dose-dependent decrease in the lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3) to form LC3-II, a key marker of autophagosome formation.[4] Concurrently, this compound treatment leads to the accumulation of p62/SQSTM1, a protein that is normally degraded by autophagy, further confirming the blockage of autophagic flux.[4]
Induction of Apoptosis
By inhibiting the pro-survival mechanism of autophagy, this compound can sensitize cells, particularly cancer cells under metabolic stress, to apoptosis.[4] In starved cancer cells, this compound treatment leads to a significant increase in apoptosis.[4] This pro-apoptotic effect is a key area of interest for its potential therapeutic applications in oncology.
Endoplasmic Reticulum (ER) Stress
The endoplasmic reticulum is a central organelle for protein folding and cellular homeostasis.[7] The accumulation of unfolded or misfolded proteins in the ER leads to ER stress and the activation of the unfolded protein response (UPR).[7][8][9] Autophagy is a critical mechanism for clearing aggregated proteins and damaged organelles, thereby alleviating ER stress.[8] While direct studies on this compound's effect on ER stress are limited, the inhibition of autophagy by this compound is expected to exacerbate ER stress, potentially leading to the activation of pro-apoptotic UPR pathways.
Signaling Pathways
This compound's inhibition of VPS34 has significant downstream effects on several key signaling pathways that regulate cellular homeostasis.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. mTORC1, a key component of this pathway, is a negative regulator of autophagy. VPS34 is part of a complex that includes Beclin-1, which is essential for autophagy initiation. The precise interplay between this compound's inhibition of the VPS34-Beclin-1 complex and the PI3K/Akt/mTOR pathway is an area of active research. It is hypothesized that the inhibition of autophagy by this compound may lead to feedback mechanisms that affect the activity of the PI3K/Akt/mTOR pathway.
Caption: this compound inhibits the VPS34-Beclin-1 complex, blocking autophagy initiation.
Autophagy Initiation Pathway
Autophagy initiation is a tightly regulated process involving the formation of the ULK1 and VPS34 complexes. Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates the ULK1 complex. Upon starvation or other stress signals, mTORC1 is inactivated, leading to the activation of the ULK1 complex, which in turn activates the VPS34 complex to produce PI3P and initiate phagophore nucleation. This compound directly targets the VPS34 complex, preventing the downstream events of autophagosome formation.
Caption: this compound directly inhibits the VPS34 complex in the autophagy initiation pathway.
Crosstalk with Apoptosis and ER Stress
The inhibition of autophagy by this compound creates a cellular state where other stress response pathways, such as apoptosis and the UPR, are likely to be modulated. Under conditions of cellular stress, the blockage of the pro-survival autophagic pathway can lower the threshold for the induction of apoptosis. Similarly, the inability to clear protein aggregates and damaged organelles via autophagy can lead to sustained ER stress, which can also trigger apoptosis.
Caption: this compound-mediated autophagy inhibition can lead to increased ER stress and apoptosis.
Experimental Protocols
Western Blot for LC3 and p62
This protocol details the detection of LC3-I to LC3-II conversion and p62 accumulation as markers of autophagy inhibition.
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 12-15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B (1:1000) and p62 (1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities and normalize to a loading control such as GAPDH or β-actin.
-
Caption: Workflow for Western blot analysis of autophagy markers LC3 and p62.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Treat cells with this compound or vehicle control.
-
Harvest cells, including both adherent and floating populations.
-
Wash cells with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound or vehicle control.
-
Incubate for the desired time period.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Caption: Workflow for the MTT cell viability assay.
In Vitro VPS34 Kinase Assay
This assay directly measures the enzymatic activity of VPS34 and its inhibition by this compound.
-
Reaction Setup:
-
Prepare a reaction buffer containing HEPES, MgCl2, and ATP.
-
Add purified recombinant VPS34/Vps15 complex to the buffer.
-
Add the lipid substrate, phosphatidylinositol (PI).
-
Add varying concentrations of this compound or vehicle control.
-
-
Kinase Reaction:
-
Initiate the reaction by adding radiolabeled [γ-32P]ATP.
-
Incubate at 30°C for a specified time (e.g., 20 minutes).
-
-
Lipid Extraction and Separation:
-
Stop the reaction and extract the lipids.
-
Separate the phosphorylated lipid product (PI3P) from unreacted ATP using thin-layer chromatography (TLC).
-
-
Detection and Quantification:
-
Visualize the radiolabeled PI3P by autoradiography or a phosphorimager.
-
Quantify the amount of PI3P produced to determine VPS34 activity and the inhibitory effect of this compound.
-
Caption: Workflow for the in vitro VPS34 kinase assay.
Conclusion
This compound is a powerful and specific inhibitor of autophagy that acts by targeting the lipid kinase VPS34. Its ability to modulate fundamental cellular processes such as autophagy, apoptosis, and the response to ER stress makes it an invaluable tool for researchers in both basic science and drug development. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound in elucidating the complex roles of autophagy in cellular homeostasis and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - RU [thermofisher.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [bio-protocol.org]
- 9. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [en.bio-protocol.org]
Autophinib: A Technical Guide to Early-Stage Research Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophinib is a novel and potent small-molecule inhibitor of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[1][2] This technical guide provides an in-depth overview of the early-stage research findings on this compound, focusing on its mechanism of action, preclinical data, and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Mechanism of Action
This compound functions as a highly selective and potent inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vacuolar Protein Sorting 34 (VPS34).[1][3] VPS34 is a key enzyme in the initiation of autophagy, responsible for the production of phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane.[4][5] PI3P serves as a docking site for downstream autophagy-related proteins, including WIPI2, which is crucial for the recruitment of the ATG12-ATG5-ATG16L1 complex and subsequent lipidation of LC3 (microtubule-associated protein 1A/1B-light chain 3) to form LC3-II.[6][7]
By directly targeting and inhibiting the kinase activity of VPS34, this compound effectively blocks the formation of autophagosomes at an early stage.[3][8] This mode of action has been confirmed in various cell-based assays, where this compound treatment leads to a reduction in the formation of LC3 puncta and prevents the degradation of p62/SQSTM1, a protein that is selectively degraded by autophagy.[9][10] Notably, this compound does not affect late-stage autophagy, such as the fusion of autophagosomes with lysosomes.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data from early-stage research on this compound.
| Parameter | Value | Assay Condition | Reference |
| IC50 for Autophagy Inhibition | 90 nM | Starvation-induced autophagy | [3][8] |
| IC50 for Autophagy Inhibition | 40 nM | Rapamycin-induced autophagy | [3][8] |
| IC50 for VPS34 Inhibition | 19 nM | In vitro kinase assay | [3][4] |
Table 1: In Vitro Potency of this compound
| Cell Line | Effect | Concentration | Reference |
| A549 (Human Lung Carcinoma) | Pronounced cytotoxic effect and induction of apoptosis | 5 µM | [9] |
| A549 (Human Lung Carcinoma) | Significant reduction in spheroid formation | 5 µM | [9] |
| A549 (Human Lung Carcinoma) | Downregulation of Sox2 expression | 5 µM | [9] |
| Malignant B-cells | Increased cytotoxic effect of CAR T-cells | Not specified | [11] |
Table 2: Cellular Effects of this compound in Preclinical Studies
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the early-stage research of this compound.
LC3 Puncta Formation Assay (Immunofluorescence)
This assay is used to visualize and quantify the formation of autophagosomes.
Materials:
-
Human cancer cell line (e.g., A549)
-
Glass coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentrations for the specified duration. Include positive (e.g., starvation or rapamycin) and negative controls.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-LC3B antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. Capture images of multiple fields for each condition.
-
Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ). An increase in the number of puncta indicates the accumulation of autophagosomes.
p62/SQSTM1 Degradation Assay (Western Blot)
This assay measures the flux of autophagy by monitoring the degradation of the autophagy-specific substrate p62.
Materials:
-
Cell lysates from treated and control cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: Rabbit anti-p62/SQSTM1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody (anti-rabbit)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from cells treated with this compound and controls.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p62 antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. A decrease in the p62/loading control ratio indicates an increase in autophagic flux, while an accumulation of p62 suggests inhibition of autophagy.
In Vitro VPS34 Kinase Assay
This assay directly measures the enzymatic activity of VPS34 and its inhibition by this compound.
Materials:
-
Recombinant human VPS34/VPS15 complex
-
Lipid substrate: Phosphatidylinositol (PtdIns)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
This compound at various concentrations
-
Thin-layer chromatography (TLC) plate
-
TLC developing solvent (e.g., chloroform:methanol:ammonia:water)
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, PtdIns liposomes, and the recombinant VPS34/VPS15 complex.
-
Add this compound at a range of concentrations to the reaction mixture. Include a vehicle control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1M HCl).
-
Extract the lipids from the reaction mixture.
-
Spot the extracted lipids onto a TLC plate.
-
Develop the TLC plate using the developing solvent to separate the phosphorylated product (PI3P) from the unreacted substrate.
-
Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled PI3P.
-
Quantify the amount of PI3P produced in each reaction.
-
Calculate the IC50 value of this compound for VPS34 inhibition by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
A549 cells
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Seed A549 cells in a 96-well plate and treat with this compound and controls.
-
After treatment, lyse the cells using the cell lysis buffer.
-
Centrifuge the plate to pellet cell debris and transfer the supernatant to a new plate.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.
-
Measure the absorbance at 405 nm (for pNA substrate) or fluorescence at the appropriate excitation/emission wavelengths.
-
Calculate the fold-change in caspase-3 activity relative to the untreated control. An increase in activity indicates the induction of apoptosis.
Spheroid Formation Assay
This assay assesses the ability of cancer cells to grow in a three-dimensional, anchorage-independent manner, a characteristic of cancer stem cells.
Materials:
-
A549 cells
-
Ultra-low attachment 96-well plates
-
Complete cell culture medium
-
Microscope with imaging capabilities
Procedure:
-
Create a single-cell suspension of A549 cells.
-
Seed a low density of cells (e.g., 500 cells/well) into the wells of an ultra-low attachment 96-well plate containing complete medium.
-
Add this compound at the desired concentrations to the wells.
-
Incubate the plate for 7-14 days to allow for spheroid formation.
-
Monitor spheroid formation and growth regularly using a microscope.
-
After the incubation period, capture images of the spheroids in each well.
-
Quantify the number and size (diameter or area) of the spheroids using image analysis software. A reduction in the number and size of spheroids indicates an inhibitory effect on cancer stem cell-like properties.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and the workflows of the described experimental assays.
Caption: this compound's mechanism of action targeting the VPS34 complex.
Caption: Workflow for the LC3 Puncta Formation Assay.
Caption: Workflow for the p62 Degradation Western Blot Assay.
Conclusion
This compound has emerged as a valuable research tool for studying the intricate process of autophagy. Its high potency and selectivity for VPS34 make it a superior alternative to less specific autophagy inhibitors. The early-stage preclinical data suggest its potential as a therapeutic agent, particularly in oncology, by sensitizing cancer cells to apoptosis and inhibiting cancer stem cell-like properties. Further research is warranted to fully elucidate the therapeutic potential of this compound in various disease models and to advance its development towards clinical applications. This guide provides a foundational understanding of this compound for researchers poised to explore its utility in their own investigations.
References
- 1. A 3D culture system for evaluating the combined effects of cisplatin and anti-fibrotic drugs on the growth and invasion of lung cancer cells co-cultured with fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualizing Autophagy by Microscopy: TEM & LC3B Puncta Fluorescence | Bio-Techne [bio-techne.com]
- 3. 4.5. Spheroid-Formation Assay to Examine Cancer Cell Scattering [bio-protocol.org]
- 4. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple and Fast Method for the Formation and Downstream Processing of Cancer-Cell-Derived 3D Spheroids: An Example Using Nicotine-Treated A549 Lung Cancer 3D Spheres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WIPI2 Links LC3 Conjugation with PI3P, Autophagosome Formation, and Pathogen Clearance by Recruiting Atg12–5-16L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WIPI2b recruitment to phagophores and ATG16L1 binding are regulated by ULK1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chayon.co.kr [chayon.co.kr]
- 9. Evaluation of the Effectiveness of Various Autophagy Inhibitors in A549 Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimize Microplate Assay Protocols for Spheroid Cultures | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Modified LC3 Dot Quantification Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Autophinib: A Potent Inhibitor of Autophagy for Cell Culture Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Autophinib is a potent and selective small molecule inhibitor of autophagy, a fundamental cellular process responsible for the degradation and recycling of cellular components.[1][2][3] It functions by targeting the lipid kinase VPS34 (Vacuolar Protein Sorting 34), a key enzyme in the initiation of autophagy.[1][2][4] By inhibiting VPS34, this compound effectively blocks the formation of autophagosomes, the double-membraned vesicles that sequester cytoplasmic material for degradation.[2][4] This targeted mechanism of action makes this compound a valuable tool for studying the role of autophagy in various physiological and pathological processes, including cancer and neurodegenerative diseases.[3][4][5] These application notes provide detailed protocols for the use of this compound in cell culture experiments, including cytotoxicity assays, western blotting for autophagy markers, and autophagy flux assays.
Mechanism of Action
This compound is an ATP-competitive inhibitor of VPS34, a class III phosphoinositide 3-kinase (PI3K).[1][2] VPS34 is a central component of a protein complex that includes Beclin-1, VPS15, and ATG14L. This complex is recruited to the phagophore (also known as the isolation membrane), the precursor to the autophagosome. VPS34 phosphorylates phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane. PI3P serves as a docking site for other autophagy-related (ATG) proteins, which are essential for the elongation and closure of the autophagosome. By inhibiting the kinase activity of VPS34, this compound prevents the production of PI3P, thereby halting the formation of autophagosomes and blocking the autophagic process at an early stage.[2][4]
Quantitative Data
The following tables summarize the inhibitory concentrations (IC50) and effective concentrations (EC50) of this compound in various experimental settings.
| Parameter | Condition | IC50 Value | Reference |
| VPS34 Inhibition | In vitro kinase assay | 19 nM | [1][2][4] |
| Starvation-induced Autophagy | - | 90 nM | [1][2] |
| Rapamycin-induced Autophagy | - | 40 nM | [1][2] |
Table 1: In vitro inhibitory concentrations (IC50) of this compound.
| Cell Line | Parameter | EC50 Value | Reference |
| MCF7 | Apoptosis Induction | 234 nM | [1] |
| MCF7 (starved) | Cell Death | 264 nM | [1] |
Table 2: Effective concentrations (EC50) of this compound in MCF7 cells.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is designed to assess the cytotoxic effects of this compound on cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.
Materials:
-
Cells of interest (e.g., A549, MCF7)
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested starting range is 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Western Blot Analysis of LC3 and p62
This protocol describes the detection of key autophagy markers, LC3 and p62 (also known as SQSTM1), by western blotting to assess the effect of this compound on autophagy. A decrease in the lipidated form of LC3 (LC3-II) and an accumulation of p62 are indicative of autophagy inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Phenotypic Identification of a Novel Autophagy Inhibitor Chemotype Targeting Lipid Kinase VPS34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Effectiveness of Various Autophagy Inhibitors in A549 Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Autophinib-Induced Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Autophinib, a potent and selective autophagy inhibitor, to induce apoptosis in cancer cells. This compound targets the lipid kinase VPS34, a key component in the initiation of autophagy, thereby preventing the formation of autophagosomes.[1] This inhibition of the cellular recycling process leads to the accumulation of damaged organelles and proteins, ultimately triggering programmed cell death, or apoptosis, in cancer cells.
Mechanism of Action: this compound is an ATP-competitive inhibitor of Vacuolar Protein Sorting 34 (VPS34), the class III phosphatidylinositol 3-kinase (PI3K-III).[1] By inhibiting VPS34, this compound blocks the production of phosphatidylinositol 3-phosphate (PI3P), a crucial lipid for the recruitment of autophagy-related proteins and the formation of the autophagosome. This disruption of autophagy has been shown to be particularly effective in cancer cells that rely on autophagy for survival and proliferation.[2] Recent studies suggest that the pro-apoptotic effect of VPS34 inhibition may also involve the activation of the PERK/ATF4/CHOP pathway of endoplasmic reticulum (ER) stress.[3]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data regarding the efficacy of this compound in various cancer cell lines.
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound
| Target | Assay Condition | IC50 Value | Reference |
| VPS34 | In vitro kinase assay | 19 nM | [1] |
| Autophagy | Starvation-induced | 90 nM | [1] |
| Autophagy | Rapamycin-induced | 40 nM | [1] |
Table 2: Efficacy of this compound in Cancer Cell Lines
| Cell Line | Parameter | Concentration | Effect | Reference |
| A549 (Human Lung Carcinoma) | Cytotoxicity | 5 µM | ~30% cell death after 24 hours | [2] |
| A549 (Human Lung Carcinoma) | Cytotoxicity | 5 µM | ~60% cell death after 72 hours | [2] |
| A549 (Human Lung Carcinoma) | Apoptosis Induction | 5 µM | ~3-fold increase in Caspase-3 activity after 24 hours | [2] |
| HeLa (Human Cervical Cancer) | Autophagy Inhibition | 30 µM | Inhibition of autophagosome accumulation | [1] |
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effects of this compound on cancer cells.
Protocol 1: Induction of Apoptosis in A549 Lung Cancer Cells
This protocol describes the treatment of A549 cells with this compound to induce apoptosis, which can be assessed by various methods such as Annexin V/PI staining or caspase activity assays.
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
6-well plates
-
Trypsin-EDTA
-
PBS (Phosphate-Buffered Saline)
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
Treatment: Prepare working solutions of this compound in complete culture medium. A concentration of 5 µM has been shown to be effective in inducing apoptosis in A549 cells.[2] Remove the old medium from the wells and add the this compound-containing medium. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the cells for 24 to 72 hours. The optimal incubation time should be determined empirically for the specific experimental goals.[4]
-
Apoptosis Analysis (Annexin V/PI Staining): a. Harvest the cells by trypsinization and collect the supernatant containing floating cells. b. Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes. c. Resuspend the cell pellet in 1X binding buffer provided in the apoptosis detection kit. d. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol. e. Incubate in the dark at room temperature for 15 minutes. f. Analyze the cells by flow cytometry within one hour.
Protocol 2: Western Blot Analysis of Autophagy Markers
This protocol details the detection of key autophagy-related proteins, LC3 and p62, by Western blotting to confirm the inhibition of autophagy by this compound.
Materials:
-
Treated and untreated cell lysates (prepared in RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels (15% for LC3)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3B, anti-p62/SQSTM1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom. For LC3B, a higher percentage gel (e.g., 15%) is recommended for better separation of LC3-I and LC3-II.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. A decrease in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.
Protocol 3: Spheroid Formation Assay
This protocol is used to assess the effect of this compound on the self-renewal capacity and stemness of cancer cells by evaluating their ability to form three-dimensional spheroids.
Materials:
-
Ultra-low attachment 96-well plates
-
Treated and untreated cancer cells
-
Spheroid formation medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Microscope
Procedure:
-
Cell Preparation: Treat cancer cells with this compound (e.g., 5 µM for A549 cells) or vehicle control for a predetermined time.
-
Seeding: Harvest the cells and resuspend them in spheroid formation medium at a low density (e.g., 1,000 cells/well) in ultra-low attachment 96-well plates.
-
Incubation: Culture the cells for 7-14 days, replenishing the medium every 3-4 days.
-
Spheroid Imaging and Analysis: a. Monitor spheroid formation regularly using a microscope. b. After the incubation period, capture images of the spheroids. c. Quantify the number and size of the spheroids per well. A reduction in spheroid formation indicates an inhibitory effect on cancer cell stemness.[2]
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits the VPS34 complex, blocking autophagy and inducing ER stress-mediated apoptosis.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's pro-apoptotic and anti-cancer stem cell effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Evaluation of the Effectiveness of Various Autophagy Inhibitors in A549 Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VPS34-IN1 induces apoptosis of ER+ breast cancer cells via activating PERK/ATF4/CHOP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
Application of Autophinib in Neurobiology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a critical cellular degradation and recycling process essential for maintaining homeostasis within the nervous system. This pathway plays a vital role in clearing misfolded protein aggregates and damaged organelles, thereby safeguarding against neurodegeneration.[1][2] Dysfunctional autophagy is a known contributor to the pathology of several neurodegenerative conditions, including Alzheimer's, Parkinson's, and Huntington's diseases.[1] Autophinib, a potent and selective small molecule inhibitor of autophagy, serves as a crucial tool for elucidating the role of this pathway in both the healthy and diseased nervous system.
Mechanism of Action
This compound functions by inhibiting the initial stages of autophagy through the targeted inhibition of the class III phosphatidylinositol 3-kinase (PI3K), Vacuolar Protein Sorting 34 (VPS34). VPS34 is a key enzyme in the formation of the pre-autophagosomal membrane. As an ATP-competitive inhibitor, this compound effectively blocks the activity of VPS34, preventing the synthesis of phosphatidylinositol 3-phosphate (PI(3)P) and thereby halting the formation of autophagosomes.[3] Notably, this compound exhibits high selectivity for VPS34 and does not significantly impact other lipid kinases, mTOR, or TBK1.[3]
Quantitative Data
The following table provides a summary of the key quantitative parameters for this compound derived from in vitro experimental data.
| Parameter | Value | Assay Condition |
| IC50 for VPS34 | 19 nM | In vitro kinase assay |
| IC50 for Autophagy | 40 nM | Rapamycin-induced autophagy |
| IC50 for Autophagy | 90 nM | Starvation-induced autophagy |
Signaling Pathway of Autophagy Initiation and Inhibition by this compound
Caption: this compound blocks autophagy at the nucleation step by inhibiting VPS34.
Experimental Protocols
The following protocols, adapted from established neurobiological methods, provide detailed guidance for the application of this compound in neurobiology research.
Protocol 1: Inhibition of Autophagy in Primary Neuronal Cultures
This protocol details the treatment of primary neurons with this compound and the subsequent assessment of autophagy inhibition by monitoring the levels of the autophagy markers LC3-II and p62 via Western blot.
Materials:
-
Primary neuronal culture (e.g., cortical or hippocampal neurons)
-
This compound (stock solution in DMSO)
-
Complete neuronal culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Plate primary neurons at the desired density and culture for a minimum of 7 days in vitro (DIV) to ensure maturation.
-
Prepare working solutions of this compound in complete culture medium. A concentration range of 10 nM to 1 µM is recommended for initial testing. A DMSO vehicle control must be included.
-
Replace the existing culture medium with the medium containing this compound or the vehicle control and incubate for the desired duration (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and mechanically lyse the cells by scraping.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the protein lysate.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to an equal protein concentration using lysis buffer and Laemmli sample buffer.
-
Denature the samples by boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins and subsequently transfer them to a PVDF membrane.
-
Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-LC3B, anti-p62, and anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL reagent and a suitable imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II, p62, and the β-actin loading control.
-
Normalize the levels of LC3-II and p62 to β-actin.
-
A significant accumulation of p62 and a decrease in the LC3-II/LC3-I ratio are indicative of successful autophagy inhibition.
-
Protocol 2: Autophagic Flux Assay in Neurons using this compound
This protocol is designed to measure autophagic flux by comparing the accumulation of LC3-II in the presence and absence of both a lysosomal inhibitor (Bafilomycin A1) and this compound.
Materials:
-
All materials listed in Protocol 1
-
Bafilomycin A1 (BafA1, stock solution in DMSO)
Procedure:
-
Cell Culture and Treatment:
-
Culture primary neurons as previously described.
-
Establish four distinct treatment groups:
-
Vehicle control (DMSO)
-
This compound (e.g., 100 nM)
-
Bafilomycin A1 (e.g., 100 nM)
-
This compound (100 nM) in combination with Bafilomycin A1 (100 nM)
-
-
Treat the cells for a short duration, typically 2-4 hours.
-
-
Cell Lysis, Protein Quantification, and Western Blotting:
-
Follow the procedures for cell lysis, protein quantification, and Western blotting as detailed in Protocol 1, ensuring to probe for LC3 and a loading control.
-
-
Data Analysis:
-
Quantify the LC3-II band intensities and normalize to the loading control for each treatment group.
-
Calculate the autophagic flux by determining the difference in LC3-II levels between BafA1-treated and untreated cells.
-
A significant reduction in the BafA1-induced accumulation of LC3-II in the presence of this compound will confirm the inhibition of autophagosome formation.
-
Experimental Workflow for Autophagic Flux Assay
Caption: Workflow for assessing autophagic flux using this compound.
Protocol 3: Assessing Neuronal Viability and Protein Aggregation in a Neurodegenerative Disease Model
This protocol provides a method to assess the impact of this compound on neuronal survival and the accumulation of protein aggregates in a cellular model of a neurodegenerative disease, such as neurons expressing mutant Huntingtin or Alpha-synuclein.
Materials:
-
Neuronal cell line or primary neurons engineered to express a disease-associated protein (e.g., mHTT-GFP)
-
This compound
-
Reagents for a cell viability assay (e.g., MTT or LDH assay kit)
-
Reagents for immunofluorescence:
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody specific to the protein aggregate (e.g., anti-ubiquitin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture the neuronal model cells and treat with a range of this compound concentrations alongside a vehicle control for an extended duration (e.g., 48-72 hours).
-
-
Neuronal Viability Assay:
-
Following the treatment period, perform a viability assay (e.g., MTT or LDH) according to the manufacturer's instructions to quantify any cytotoxic effects resulting from autophagy inhibition.
-
-
Immunofluorescence for Protein Aggregates:
-
In parallel cultures, fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cell membranes with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate the cells with the primary antibody against the protein aggregate overnight at 4°C.
-
Wash the cells and subsequently incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour.
-
Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the cell viability for each treatment condition.
-
Using image analysis software (e.g., ImageJ), quantify the number and size of protein aggregates per cell from the immunofluorescence images.
-
Correlate the observed changes in protein aggregation with the neuronal viability data to elucidate the impact of autophagy inhibition in the context of the specific neurodegenerative disease model.
-
Logical Relationship: Therapeutic Strategy in Neurodegenerative Disease
Caption: Investigating the role of autophagy in neurodegeneration using this compound.
Conclusion
This compound represents a highly valuable tool for the precise investigation of autophagy in the nervous system. Its potent and selective inhibition of VPS34 provides a means to specifically block the early stages of autophagosome formation. The detailed protocols presented herein offer a comprehensive framework for researchers to employ this compound in studies aimed at understanding the consequences of autophagy inhibition in neuronal function and in the context of neurodegenerative disease models. Such research is pivotal for unraveling the intricate role of autophagy in neurobiology and will be instrumental in guiding the development of novel therapeutic interventions.
References
Autophinib: Application Notes and Protocols for Studying Autophagy in A549 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Autophinib, a potent and selective inhibitor of autophagy, for studying its effects on human non-small cell lung cancer A549 cells. This document includes detailed protocols for key autophagy assays, a summary of quantitative data, and diagrams of relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a novel small molecule inhibitor of autophagy. It functions by selectively targeting the lipid kinase VPS34 (Vacuolar Protein Sorting 34), a critical component of the class III phosphatidylinositol 3-kinase (PI3K-III) complex.[1][2][3][4][5][6] VPS34 plays a crucial role in the initiation of autophagy by catalyzing the formation of phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane, which serves as a platform for the recruitment of other autophagy-related (ATG) proteins. By inhibiting VPS34, this compound effectively blocks the formation of autophagosomes, thus halting the autophagic process at an early stage.[1][3]
In A549 cells, inhibiting autophagy with this compound has been shown to have significant anti-cancer effects. Studies have demonstrated that this compound treatment can induce apoptosis (programmed cell death) and reduce the "stemness" of cancer cells, thereby impairing their ability to form tumorspheres.[7][8] This makes this compound a valuable tool for investigating the role of autophagy in cancer cell survival and for exploring potential therapeutic strategies that involve autophagy modulation.
Mechanism of Action of this compound
The primary molecular target of this compound is the lipid kinase VPS34. This compound acts as an ATP-competitive inhibitor of VPS34.[1][9] The inhibition of VPS34 by this compound prevents the formation of the Beclin 1-VPS34-ATG14L complex, which is essential for the production of PI3P. The absence of PI3P on the phagophore membrane disrupts the recruitment of downstream autophagy effectors, such as WIPI proteins and the ATG12-ATG5-ATG16L1 complex, ultimately leading to the suppression of autophagosome formation.
References
- 1. Fluorescence-based Tools For Investigating Autophagy, Cells Under Stress | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Real-Time Autophagic Flux Measurements in Live Cells Using a Novel Fluorescent Marker DAPRed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of autophagic activity in nanoparticle-exposed lung adenocarcinoma (A549) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mblbio.com [mblbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the Effectiveness of Various Autophagy Inhibitors in A549 Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advanced fluorescent probes for imaging distinct processes in the autophagy pathway | Thermo Fisher Scientific - US [thermofisher.com]
Monitoring Autophinib Activity Using the LC3-II Conversion Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders. Consequently, the modulation of autophagy has emerged as a promising therapeutic strategy. Autophinib is a potent and selective small-molecule inhibitor of autophagy.[1][2][3] It functions by targeting the class III phosphatidylinositol 3-kinase (PI3K), vacuolar protein sorting 34 (VPS34), a key enzyme in the initiation of autophagosome formation.[1][4]
A widely accepted method for monitoring autophagy is the microtubule-associated protein 1A/1B-light chain 3 (LC3) conversion assay. This assay relies on the detection of the conversion of the cytosolic form of LC3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) via western blotting.[5][6] An increase in the LC3-II level is indicative of an increase in the number of autophagosomes. However, this accumulation can result from either an induction of autophagy or a blockage of the autophagic flux at a later stage, such as the fusion of autophagosomes with lysosomes.[5][7]
To accurately assess the activity of an autophagy inhibitor like this compound, which acts at the initiation stage, it is crucial to perform an LC3 turnover or autophagic flux assay. This involves treating cells with the inhibitor in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).[8][9][10] Lysosomal inhibitors block the degradation of LC3-II within the autolysosome, allowing for a more precise measurement of autophagosome formation. By comparing the levels of LC3-II under these different conditions, researchers can elucidate the precise mechanism of action of autophagy modulators.
These application notes provide a detailed protocol for monitoring the activity of this compound using the LC3-II conversion assay, including experimental design, data interpretation, and visualization of the underlying cellular pathways.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of this compound and the experimental approach to monitor its activity, the following diagrams are provided in the DOT language.
Caption: this compound inhibits the VPS34 complex, preventing autophagosome formation.
Caption: Experimental workflow for the LC3-II turnover assay.
Data Presentation
The quantitative data from the LC3-II conversion assay should be presented in a clear and structured format to facilitate comparison between different treatment groups. The following tables provide a template and example data for a dose-response experiment with this compound and a single-dose experiment including a lysosomal inhibitor.
Table 1: Dose-Response of this compound on LC3-II Levels
| Treatment | This compound Conc. (nM) | LC3-II / β-actin (Relative Densitometry) |
| Vehicle Control | 0 | 1.00 ± 0.12 |
| This compound | 10 | 0.85 ± 0.10 |
| This compound | 50 | 0.62 ± 0.08 |
| This compound | 100 | 0.41 ± 0.05 |
| This compound | 500 | 0.25 ± 0.04 |
Table 2: Effect of this compound on Autophagic Flux (LC3-II Turnover)
| Treatment | LC3-II / β-actin (Relative Densitometry) |
| Vehicle Control | 1.00 ± 0.15 |
| This compound (100 nM) | 0.45 ± 0.06 |
| Bafilomycin A1 (100 nM) | 3.50 ± 0.40 |
| This compound (100 nM) + Bafilomycin A1 (100 nM) | 1.20 ± 0.20 |
Note: The data presented in these tables are representative examples and may vary depending on the cell line and experimental conditions.
Experimental Protocols
Materials
-
Cell line of interest (e.g., HeLa, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Bafilomycin A1 (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 15% acrylamide)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies: Goat anti-rabbit IgG-HRP, Goat anti-mouse IgG-HRP
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Protocol 1: Dose-Response of this compound
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 6 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel until adequate separation of LC3-I (approx. 16-18 kDa) and LC3-II (approx. 14-16 kDa) is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-LC3B and anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and β-actin using densitometry software.
-
Normalize the LC3-II intensity to the corresponding β-actin intensity for each sample.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Protocol 2: LC3-II Turnover (Autophagic Flux) Assay
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Cell Treatment:
-
Divide the cells into four treatment groups:
-
Vehicle Control (DMSO)
-
This compound (e.g., 100 nM)
-
Bafilomycin A1 (e.g., 100 nM)
-
This compound (100 nM) + Bafilomycin A1 (100 nM)
-
-
For the co-treatment group, add Bafilomycin A1 for the last 2-4 hours of the this compound treatment period (e.g., total this compound treatment of 6 hours, with Bafilomycin A1 added for the final 2 hours).
-
-
Cell Lysis, Protein Quantification, Sample Preparation, and Western Blotting: Follow steps 3-6 from Protocol 1.
-
Data Analysis and Interpretation:
-
Quantify and normalize the LC3-II bands as described in Protocol 1.
-
Interpretation of Results:
-
Vehicle Control: Represents the basal level of LC3-II.
-
This compound: A decrease in LC3-II compared to the vehicle control indicates that this compound is inhibiting the formation of autophagosomes.
-
Bafilomycin A1: An accumulation of LC3-II compared to the vehicle control confirms that there is a basal autophagic flux in the cells, as the degradation of LC3-II is blocked.
-
This compound + Bafilomycin A1: If this compound inhibits autophagosome formation, the level of LC3-II in this group will be significantly lower than in the Bafilomycin A1 alone group. This demonstrates that there are fewer autophagosomes being formed to accumulate in the presence of the lysosomal inhibitor. The difference in LC3-II levels between the Bafilomycin A1 group and the this compound + Bafilomycin A1 group represents the autophagic flux that is inhibited by this compound.
-
-
Conclusion
The LC3-II conversion assay, particularly when performed as an autophagic flux assay with the inclusion of a lysosomal inhibitor, is an essential tool for characterizing the activity of autophagy inhibitors like this compound. By carefully following the provided protocols and guidelines for data interpretation, researchers can obtain robust and reliable data to elucidate the mechanism of action of novel autophagy modulators, which is critical for their development as potential therapeutics.
References
- 1. Novel and conventional inhibitors of canonical autophagy differently affect LC3-associated phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 6. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 7. How to interpret LC3 immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Autophinib Technical Support Center: Identifying and Mitigating Off-Target Effects
Welcome to the Autophinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of this compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of the class III phosphatidylinositol 3-kinase (PI3K), Vacuolar Protein Sorting 34 (VPS34).[1][2][3][4][5][6] It functions as an ATP-competitive inhibitor of VPS34, which is a key regulator of autophagy initiation and autophagosome formation.[1][2][7]
Q2: What is the known selectivity profile of this compound?
Q3: Are there any known or suspected off-targets for this compound?
While specific off-target data is limited, the antitumor effects of this compound have been suggested to involve signaling pathways beyond autophagy inhibition, hinting at potential off-targets. Some research suggests a possible inhibitory effect on Glycogen Synthase Kinase 3 Beta (GSK3β). Researchers should empirically test for effects on GSK3β activity or other potential off-targets relevant to their experimental system.
Q4: How can I determine if the observed phenotype in my experiment is due to an off-target effect of this compound?
To differentiate between on-target and off-target effects, consider the following approaches:
-
Use a structurally unrelated VPS34 inhibitor: Comparing the effects of this compound with another selective VPS34 inhibitor (e.g., SAR405) can help determine if the observed phenotype is specific to VPS34 inhibition.
-
Rescue experiments: Attempt to rescue the phenotype by expressing a drug-resistant mutant of VPS34 or by replenishing the downstream product of VPS34 activity, phosphatidylinositol 3-phosphate (PI(3)P).
-
Dose-response analysis: An off-target effect may occur at a different concentration range than the on-target effect. Correlate the dose-response of your observed phenotype with the known IC50 of this compound for VPS34.
-
Direct target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is engaging with VPS34 in your cellular model at the concentrations used.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected cellular phenotype not consistent with VPS34 inhibition. | The phenotype might be due to an off-target effect of this compound. | 1. Perform a western blot to check for modulation of known signaling pathways that could be affected by off-targets (e.g., Akt/mTOR, GSK3β signaling).2. Conduct a kinome scan or use a targeted kinase inhibitor panel to identify potential off-target kinases.3. Use a lower concentration of this compound that is closer to the IC50 for VPS34. |
| Inconsistent results between experiments. | 1. Variability in this compound stock solution.2. Cell passage number and confluency affecting autophagy levels.3. Inconsistent incubation times. | 1. Prepare fresh this compound stock solutions in DMSO and store them properly.2. Standardize cell culture conditions, including passage number and seeding density.3. Ensure precise and consistent timing for all experimental steps. |
| This compound does not inhibit autophagy in my cell line. | 1. The cell line may have a low basal level of autophagy.2. The concentration of this compound is too low.3. The method for detecting autophagy is not sensitive enough. | 1. Induce autophagy using starvation (e.g., HBSS) or a pharmacological inducer (e.g., rapamycin) before this compound treatment.2. Perform a dose-response experiment to determine the optimal concentration for your cell line.3. Use multiple, validated methods to assess autophagy (e.g., LC3-II turnover assay, p62 degradation, and electron microscopy). |
| High cellular toxicity observed at effective concentrations. | The toxicity may be a result of an off-target effect or prolonged on-target inhibition of a critical cellular process. | 1. Determine the EC50 for toxicity and compare it to the EC50 for autophagy inhibition. A large difference may suggest an off-target effect.2. Reduce the incubation time with this compound.3. Test for markers of apoptosis or necrosis to understand the mechanism of cell death. |
Quantitative Data Summary
| Parameter | Value | Reference |
| VPS34 IC50 (in vitro) | 19 nM | [1][2][3] |
| Autophagy IC50 (starvation-induced) | 90 nM | [1][2] |
| Autophagy IC50 (rapamycin-induced) | 40 nM | [1][2] |
| Molecular Weight | 346.73 g/mol | [1] |
| Chemical Formula | C14H11ClN6O3 |
Key Experimental Protocols
Protocol 1: Western Blot Analysis for On-Target and Potential Off-Target Effects
Objective: To assess the effect of this compound on the VPS34 signaling pathway and potential off-target pathways like Akt/GSK3β.
Methodology:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2, 6, 24 hours). Include a positive control for autophagy induction (e.g., starvation or rapamycin) and a vehicle control (DMSO).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
On-Target: anti-LC3B, anti-p62/SQSTM1.
-
Potential Off-Target: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-GSK3β (Ser9), anti-GSK3β.
-
Loading Control: anti-β-actin, anti-GAPDH.
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to VPS34 in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specific duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed.
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble VPS34 by western blot, as described in Protocol 1.
-
Data Analysis: Plot the amount of soluble VPS34 as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: On-target effect of this compound on the VPS34 signaling pathway.
Caption: Hypothetical on-target and potential off-target pathways of this compound.
Caption: Experimental workflow for identifying and mitigating this compound off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phenotypic Identification of a Novel Autophagy Inhibitor Chemotype Targeting Lipid Kinase VPS34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Knockdown of GSK3β increases basal autophagy and AMPK signalling in nutrient-laden human aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
common experimental problems with VPS34 inhibitors
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers using VPS34 inhibitors.
Troubleshooting Guides
This section addresses common experimental problems encountered when working with VPS34 inhibitors in a question-and-answer format.
Q1: My VPS34 inhibitor treatment leads to an accumulation of autophagosomes (increased LC3-II) but not an increase in autophagic flux. What is happening?
A1: This is a common and expected outcome of VPS34 inhibition. VPS34 is essential for the initiation of autophagy, specifically the formation of the autophagosome. However, it is also involved in the later stages of autophagy, including the fusion of autophagosomes with lysosomes to form autolysosomes, where degradation of cargo occurs.[1][2][3]
-
Explanation: By inhibiting VPS34, you are blocking the maturation of autophagosomes into autolysosomes. This leads to a buildup of immature autophagosomes that cannot be cleared, which is observed as an increase in the LC3-II signal on a Western blot. However, since the final degradation step is inhibited, the overall autophagic flux (the complete process of autophagy from initiation to degradation) is decreased.
-
Recommendation: To confirm a block in autophagic flux, you should also assess the levels of autophagy substrates like p62 (SQSTM1). An accumulation of p62 upon inhibitor treatment, alongside an increase in LC3-II, is a strong indicator of blocked autophagic flux.[4]
Q2: I'm observing a phenotype that doesn't seem to be related to autophagy after treating my cells with a VPS34 inhibitor. What could be the cause?
A2: VPS34 is a key regulator of multiple cellular processes, not just autophagy. A major alternative pathway regulated by VPS34 is endocytosis and vesicular trafficking.[1][5][6][7]
-
Explanation: VPS34 exists in two main complexes: Complex I (containing ATG14L) is primarily involved in autophagy, while Complex II (containing UVRAG) regulates endosomal trafficking.[5][8] Most small molecule inhibitors of VPS34 target its kinase activity and therefore inhibit both complexes, leading to effects on both autophagy and endocytosis.[5] Observed phenotypes could be due to disruption of endosomal sorting, maturation, or signaling.[1][2]
-
Troubleshooting Steps:
-
Assess Endocytosis: Use assays to monitor endocytic function, such as uptake of fluorescently labeled transferrin or EGF. A defect in these processes would suggest an effect on the endocytic pathway.
-
Use Complex-Specific Inhibitors (if available): In the future, inhibitors that specifically disrupt the protein-protein interactions within Complex I or Complex II may become more widely available, allowing for more precise dissection of these pathways.[5]
-
Consult Literature: Review literature for known effects of VPS34 inhibition on endocytosis in your specific cell type or experimental system.
-
Q3: I'm seeing inconsistent results or a lack of potency with my VPS34 inhibitor. What are the possible reasons?
A3: Inconsistent results with small molecule inhibitors can arise from several factors related to the compound itself or the experimental setup.
-
Inhibitor Stability and Solubility: Some inhibitors may have limited stability in solution or at certain temperatures. Ensure you are following the manufacturer's recommendations for storage and handling. For example, some inhibitors like 3-Methyladenine are unstable in solution and should be freshly prepared.[9] Solutions of VPS34-IN1 in DMSO may have reduced solubility if the DMSO has absorbed moisture.[10]
-
Working Concentration: The optimal concentration of the inhibitor can vary significantly between cell lines and experimental conditions. It is crucial to perform a dose-response curve to determine the effective concentration for your specific assay.
-
Off-Target Effects: While many newer VPS34 inhibitors are highly selective, older or less characterized compounds may have off-target effects on other kinases, particularly other PI3K class members.[7][11] These off-target effects can lead to confounding results.
-
Cell Health: Ensure that the inhibitor concentration used is not causing significant cytotoxicity, which could indirectly affect the experimental readout. Perform a cell viability assay in parallel with your experiments.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of VPS34 inhibitors?
VPS34 inhibitors are typically ATP-competitive, meaning they bind to the ATP-binding pocket of the VPS34 kinase domain.[7][12] This prevents the phosphorylation of phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PI3P), a critical lipid messenger for the recruitment of downstream effectors in both autophagy and endocytosis.[5][7]
How do I choose the right VPS34 inhibitor for my experiment?
The choice of inhibitor depends on the specific requirements of your experiment:
-
Selectivity: For studying the specific roles of VPS34, it is crucial to use a highly selective inhibitor with minimal off-target effects on other PI3K isoforms and protein kinases. Newer generation inhibitors like SAR405 and VPS34-IN1 have demonstrated excellent selectivity profiles.[11][13][14]
-
Potency: Consider the IC50 value of the inhibitor in both biochemical and cell-based assays to determine the appropriate working concentration.
-
Application: Ensure the inhibitor is suitable for your experimental setup (e.g., cell-permeable for cell-based assays, suitable for in vivo studies if needed).
What are the key downstream effectors of VPS34 that I can monitor?
-
PI3P Production: The direct product of VPS34 activity is PI3P. You can monitor its levels using a GFP-FYVE domain fusion protein, which specifically binds to PI3P and localizes to endosomal membranes.[11]
-
Autophagy Markers:
-
LC3-II: The conversion of LC3-I to LC3-II and the localization of LC3-II to autophagosomes are key indicators of autophagosome formation.
-
p62/SQSTM1: This protein is a selective autophagy substrate that is degraded in autolysosomes. Its accumulation can indicate a block in autophagic flux.[4]
-
-
Endosomal Trafficking: You can monitor the localization and processing of endosomal cargo, such as the maturation of cathepsin D.[13]
-
SGK3 Phosphorylation: The phosphorylation of the kinase SGK3 is dependent on PI3P and can be used as a biomarker for VPS34 activity.[11][15]
Quantitative Data Summary
The following table summarizes the in vitro potency of several common VPS34 inhibitors. Note that IC50 values can vary depending on the specific assay conditions.
| Inhibitor | Target | IC50 (nM) | Selectivity Notes |
| SAR405 | VPS34 | 1.2 | Highly selective over class I and II PI3Ks and mTOR.[9][16] |
| VPS34-IN1 | VPS34 | 25 | Highly selective; does not significantly inhibit class I or II PI3Ks.[9][10] |
| VPS34 inhibitor 1 (Compound 19) | VPS34 | 15 | Potent and selective inhibitor of VPS34.[9][17] |
| PIK-III | VPS34 | 18 | Selective inhibitor of VPS34.[9] |
| Autophinib | VPS34 | 19 | Potent autophagy inhibitor.[9] |
| 3-Methyladenine (3-MA) | VPS34 / PI3Kγ | 25,000 / 60,000 | Pan-PI3K inhibitor with low potency and selectivity.[9] |
| Buparlisib (BKM120) | p110α/β/δ/γ / VPS34 | 52/166/116/262 / 2,400 | Pan-PI3K inhibitor with reduced potency against VPS34.[9] |
| Taselisib (GDC-0032) | PI3Kα/δ/γ / hVPS34 | 0.29/0.12/0.97 / 374 | Primarily a class I PI3K inhibitor with weaker activity against VPS34.[9] |
Experimental Protocols
In Vitro VPS34 Kinase Assay (ADP-Glo™ Based)
This protocol describes a non-radioactive method to measure the kinase activity of recombinant VPS34.
Materials:
-
Recombinant VPS34/VPS15 complex
-
Lipid Substrate (e.g., Phosphatidylinositol:Phosphatidylserine liposomes)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 5 mM MnCl₂, 1 mM DTT)
-
ATP
-
VPS34 Inhibitor
-
White, opaque 96-well plates
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a 2X kinase buffer.
-
Prepare a stock solution of ATP in water and determine the optimal concentration for your assay (typically in the low µM range).
-
Prepare serial dilutions of the VPS34 inhibitor in DMSO, then dilute further in kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 10 µL of a master mix containing the recombinant VPS34/VPS15 complex and the lipid substrate in 2X kinase buffer.
-
Initiate the reaction by adding 10 µL of ATP solution in kinase buffer.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the VPS34 kinase activity.
-
Western Blot for Autophagy Markers (LC3 and p62)
This protocol outlines the detection of LC3-I to LC3-II conversion and p62 degradation as measures of autophagic activity.
Materials:
-
Cells treated with VPS34 inhibitor and appropriate controls
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels (15% for LC3, 10% for p62)
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Scrape cells and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel. Use a 15% gel to resolve the LC3-I and LC3-II bands.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Cell-Based GFP-FYVE Assay for PI3P Levels
This assay monitors the localization of a fluorescent PI3P biosensor to assess cellular VPS34 activity.
Materials:
-
Cells (e.g., U2OS or HeLa)
-
GFP-2xFYVE plasmid
-
Transfection reagent
-
Complete growth medium
-
VPS34 inhibitor
-
Fluorescence microscope
Procedure:
-
Transfection:
-
Inhibitor Treatment:
-
Treat the transfected cells with the VPS34 inhibitor at various concentrations for the desired time (e.g., 1 hour). Include a DMSO vehicle control.
-
-
Imaging:
-
Image the live or fixed cells using a fluorescence microscope.
-
In untreated or vehicle-treated cells, the GFP-FYVE probe will appear as distinct puncta, representing its localization to PI3P-rich endosomal membranes.
-
In inhibitor-treated cells, the GFP signal will become diffuse throughout the cytoplasm as the PI3P levels decrease and the probe no longer localizes to endosomes.[11]
-
-
Quantification:
-
Quantify the change in GFP localization by measuring the number and intensity of puncta per cell or by analyzing the overall fluorescence distribution.
-
Visualizations
VPS34 Signaling Pathways
Caption: VPS34 forms two distinct complexes that regulate either autophagy or endocytosis.
Experimental Workflow for Assessing VPS34 Inhibition
Caption: A typical experimental workflow to confirm VPS34 inhibition in cells.
Troubleshooting Logic for Unexpected Phenotypes
Caption: A decision tree to troubleshoot the origin of unexpected phenotypes.
References
- 1. The class III PI(3)K Vps34 promotes autophagy and endocytosis but not TOR signaling in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vps34 Deficiency Reveals the Importance of Endocytosis for Podocyte Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Class III PI3K Vps34: essential roles in autophagy, endocytosis, and heart and liver function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Vps34 inhibitors and how do they work? [synapse.patsnap.com]
- 8. tandfonline.com [tandfonline.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aurone derivatives as Vps34 inhibitors that modulate autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. SAR405, a PIK3C3/Vps34 inhibitor that prevents autophagy and synergizes with MTOR inhibition in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. selleckchem.com [selleckchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. origene.com [origene.com]
- 19. addgene.org [addgene.org]
how to prevent Autophinib degradation in solution
This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of Autophinib in solution, ensuring the integrity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO).[1][2][3] It is practically insoluble in water and ethanol.[1][3] For optimal results, use fresh, high-purity DMSO, as moisture-absorbing DMSO can reduce solubility.[1]
Q2: How should I store this compound as a solid powder and in a stock solution to prevent degradation?
A2: Proper storage is critical to maintaining the stability of this compound.
-
Solid Powder: Store the lyophilized powder at -20°C in a desiccated environment. Under these conditions, it is stable for at least two to three years.[1][2][4]
-
Stock Solution: Prepare stock solutions in DMSO. For long-term storage, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C, where they are stable for up to one year.[1][3][5] For shorter-term storage, -20°C is acceptable for up to six months.[1][2][4][5]
Q3: My this compound solution appears to have precipitated. What should I do?
A3: If you observe precipitation, especially after storage or during the preparation of working solutions, gentle warming and sonication can be used to aid redissolution.[3][5] To avoid precipitation when diluting a DMSO stock solution into an aqueous buffer or cell culture medium, it is recommended to pre-warm both the stock solution and the diluent to 37°C before mixing.[3]
Q4: How should I prepare working solutions of this compound for in vitro and in vivo experiments?
A4:
-
In Vitro Experiments: For cell-based assays, dilute the DMSO stock solution directly into the pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration is compatible with your cell line and does not exceed cytotoxic levels (typically <0.5%).
-
In Vivo Experiments: Due to its poor aqueous solubility, this compound requires specific formulations for in vivo use. It is strongly recommended to prepare these working solutions fresh on the day of use.[5] Common formulations involve a primary stock in DMSO, which is then diluted with co-solvents. Examples include:
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | This compound degradation due to improper storage. | Ensure stock solutions are aliquoted to prevent freeze-thaw cycles and stored at -80°C for long-term use or -20°C for short-term use.[1][2][4][5] Use solutions within the recommended storage period. |
| Precipitation in working solution | Poor solubility in aqueous media. | Pre-warm the DMSO stock and aqueous diluent to 37°C before mixing.[3] If precipitation occurs, use sonication to help redissolve the compound.[3][5] Consider adjusting the formulation for in vivo studies to improve solubility. |
| Loss of compound activity over time | Possible degradation due to factors like pH, temperature, or light. | Prepare working solutions fresh daily, especially for in vivo experiments.[5] Protect solutions from light and store them on ice during the experiment if not in use. Conduct stability studies under your specific experimental conditions (see Experimental Protocols). |
Stability and Storage Summary
| Form | Solvent | Storage Temperature | Stability Period |
| Powder | N/A | -20°C (desiccated) | ≥ 2-3 years[1][2][4] |
| Stock Solution | DMSO | -80°C | 1 year[1][3][5] |
| Stock Solution | DMSO | -20°C | 1-6 months[1][2][4][5] |
| Working Solution | Aqueous Media / In vivo formulation | N/A | Prepare fresh for daily use[5] |
Experimental Protocols
While specific degradation pathways for this compound are not published, its stability can be assessed using standard analytical techniques.
Protocol: Assessing this compound Stability by High-Performance Liquid Chromatography (HPLC)
-
Preparation of Solutions: Prepare a fresh stock solution of this compound in DMSO at a known concentration (e.g., 10 mM). Dilute this stock to a final concentration (e.g., 10 µM) in the solution of interest (e.g., cell culture medium, phosphate-buffered saline at different pH values).
-
Incubation: Incubate the solutions under various conditions you wish to test (e.g., 4°C, room temperature, 37°C; protected from light vs. exposed to light).
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution. Immediately quench any potential degradation by mixing with a cold organic solvent (e.g., acetonitrile) and store at -80°C until analysis.
-
HPLC Analysis:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor the elution profile using a UV detector at a wavelength appropriate for this compound.
-
-
Data Analysis: Quantify the peak area corresponding to this compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks may signify degradation products. Calculate the half-life (t½) of this compound under each condition.
Visual Guides
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as a VPS34 inhibitor to block autophagy.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of this compound in solution.
Troubleshooting Logic for this compound Degradation
References
addressing cytotoxicity of Autophinib in non-cancerous cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Autophinib, focusing on addressing its cytotoxicity in non-cancerous cells.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small-molecule inhibitor of autophagy.[1] It functions by targeting Vacuolar Protein Sorting 34 (VPS34), a class III phosphoinositide 3-kinase (PI3K).[1][2] VPS34 is crucial for the initiation of autophagy, specifically in the formation of autophagosomes.[2][3] By inhibiting VPS34, this compound blocks the production of phosphatidylinositol 3-phosphate (PI3P), which is essential for the recruitment of proteins necessary for autophagosome formation, thereby inhibiting the early stages of the autophagy process.[3]
2. What are the known IC50 and EC50 values for this compound?
The inhibitory concentrations of this compound have been determined in various assays:
| Target/Process | Cell Line/System | IC50/EC50 |
| VPS34 (in vitro) | Biochemical Assay | 19 nM |
| Starvation-induced Autophagy | - | 90 nM |
| Rapamycin-induced Autophagy | - | 40 nM |
| Apoptosis Induction | MCF7 (cancer cell line) | 234 nM |
| Cell Death | Starved MCF7 (cancer cell line) | 264 nM |
3. Is this compound cytotoxic to non-cancerous cells?
While much of the research on this compound has focused on its effects on cancer cells, it is plausible that it exhibits cytotoxicity in non-cancerous cells.[3][4] The mechanism of action, inhibition of the fundamental process of autophagy, is not specific to cancer cells. Some studies on other cytotoxic agents have shown similar effects on both cancerous and non-cancerous cell lines.[4] Therefore, it is crucial for researchers to empirically determine the cytotoxic profile of this compound in their specific non-cancerous cell model.
4. What are the potential off-target effects of this compound that might contribute to cytotoxicity?
While this compound is reported to be a selective inhibitor of VPS34, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations.[2] The antitumor effects of this compound are thought to be associated with more than just autophagy inhibition, suggesting the involvement of other signaling pathways.[3] Potential off-target effects could include the inhibition of other kinases or interference with other cellular processes that are not yet fully characterized. Researchers should consider the possibility of off-target effects when interpreting experimental results, particularly if unexpected cytotoxicity is observed.
Troubleshooting Guide: Managing Cytotoxicity in Non-Cancerous Cells
Issue 1: High levels of cytotoxicity observed in my non-cancerous cell line at concentrations intended for autophagy inhibition.
-
Possible Cause 1: Cell line sensitivity. Non-cancerous cell lines can vary significantly in their sensitivity to cytotoxic agents. Your cell line may be particularly sensitive to the inhibition of autophagy or to off-target effects of this compound.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the precise IC50 value for cytotoxicity in your specific cell line using a range of this compound concentrations. This will help you identify a therapeutic window where autophagy is inhibited with minimal cell death.
-
Time-course experiment: Assess cytotoxicity at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect. It's possible that shorter incubation times are sufficient to inhibit autophagy without causing significant cell death.
-
Compare with a positive control: Use a well-characterized cytotoxic agent as a positive control to ensure your cytotoxicity assay is performing as expected.
-
Consider a different VPS34 inhibitor: If unacceptable cytotoxicity persists, consider testing other VPS34 inhibitors such as SB02024 or PIK-III, as they may have different off-target profiles and cytotoxicity in your specific cell model.[5][6][7]
-
Issue 2: Difficulty in distinguishing between apoptosis and autophagy-related cell death.
-
Possible Cause: this compound has been shown to induce apoptosis in some cancer cell lines.[1] It is important to dissect the mechanism of cell death in your experimental system.
-
Troubleshooting Steps:
-
Use specific markers for apoptosis: Perform assays to detect markers of apoptosis, such as caspase-3/7 activation, PARP cleavage, or Annexin V staining.
-
Co-treatment with an apoptosis inhibitor: To determine if the observed cytotoxicity is apoptosis-dependent, co-treat the cells with this compound and a pan-caspase inhibitor like Z-VAD-FMK. A reduction in cell death would suggest an apoptotic mechanism.
-
Assess mitochondrial membrane potential: Use dyes like TMRE or JC-1 to assess changes in mitochondrial membrane potential, an early indicator of apoptosis.
-
Issue 3: Inconsistent results in cytotoxicity assays.
-
Possible Cause: Inconsistent experimental setup, reagent quality, or cell health can lead to variable results.
-
Troubleshooting Steps:
-
Ensure consistent cell culture conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations.
-
Verify this compound stock solution: Ensure your this compound stock solution is properly prepared and stored. This compound is typically dissolved in DMSO.[2] Avoid repeated freeze-thaw cycles.
-
Optimize assay parameters: Optimize cell seeding density and assay incubation times to ensure you are working within the linear range of your chosen cytotoxicity assay.
-
Include appropriate controls: Always include vehicle controls (e.g., DMSO-treated cells) to account for any effects of the solvent.
-
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol provides a method to determine the cytotoxic effect of this compound on adherent non-cancerous cells.
Materials:
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Assessment of Autophagy Inhibition by Western Blotting for LC3-II and p62
This protocol details the detection of key autophagy markers to confirm the inhibitory action of this compound.
Materials:
-
This compound
-
6-well cell culture plates
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of this compound for the specified time. Include a vehicle control. For monitoring autophagic flux, a late-stage autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine) should be added to a subset of wells for the last few hours of the experiment.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples for SDS-PAGE and load equal amounts of protein per lane.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities. A decrease in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.
Visualizations
Caption: Mechanism of this compound action on the autophagy pathway.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for unexpected this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Evaluation of the Effectiveness of Various Autophagy Inhibitors in A549 Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Autophagy and VPS34 as targets in anti-cancer therapy - Karolinska Institutet - Figshare [openarchive.ki.se]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
troubleshooting inconsistent results in Autophinib experiments
Welcome to the Autophinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound, a potent and selective autophagy inhibitor. Here you will find answers to frequently asked questions and detailed troubleshooting guides to help you overcome common challenges and ensure the reliability and consistency of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective autophagy inhibitor.[1] It functions by targeting and inhibiting the lipid kinase VPS34 (Vacuolar Protein Sorting 34), which is a class III PI 3-kinase crucial for the initiation of autophagy.[2][3][4] By inhibiting VPS34, this compound prevents the formation of autophagosomes, thereby blocking the autophagic process at an early stage.[2][5] It is an ATP-competitive inhibitor of VPS34.[1][5]
Q2: What are the recommended working concentrations for this compound in cell culture experiments?
The optimal concentration of this compound can vary depending on the cell line and experimental conditions. However, published studies have used concentrations ranging from the nanomolar to the low micromolar range. For example, in A549 cells, a working concentration of 5 μM was used, which caused ≤ 30% cell death after one day of treatment.[2] In HeLa cells, a concentration of 30 μM was used for an 18-hour incubation.[5] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[3] For stock solutions, it is recommended to dissolve this compound in fresh, high-quality DMSO to a concentration of 5 mg/mL (14.42 mM) or 20 mM.[3][5] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for long-term storage (months to years) or at +4°C for short-term storage (days to weeks).[6][7] When stored at -80°C, the stock solution is stable for up to one year, and at -20°C, for up to six months.[1] For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[1]
Q4: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound have been determined in various assays:
| Target/Assay | IC50 Value |
| VPS34 (in vitro) | 19 nM[1][2][3][5] |
| Rapamycin-induced autophagy | 40 nM[1][2][3][5] |
| Starvation-induced autophagy | 90 nM[1][2][5] |
Q5: Are there any known off-target effects of this compound?
While this compound is described as a selective VPS34 inhibitor, it is crucial to consider potential off-target effects, as with any small molecule inhibitor.[5] Some studies suggest that the antitumor effect of this compound may not solely be due to autophagy inhibition, indicating the possibility of other signaling pathways being affected.[2] Researchers should include appropriate controls to validate that the observed effects are indeed due to the inhibition of autophagy. It is important to note that some autophagy inhibitors have been found to have off-target effects; for instance, some SHP2 allosteric inhibitors can block autophagic flux in an SHP2-independent manner.[8][9]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Autophagy
Possible Cause 1: Suboptimal this compound Concentration
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line. A typical starting point is to test a range from 100 nM to 10 µM. Monitor both a marker of autophagy induction (e.g., LC3-II accumulation) and a marker of cell viability to find a concentration that effectively inhibits autophagy without causing significant cytotoxicity.
Possible Cause 2: Improper Preparation or Storage of this compound
-
Solution: Ensure that the this compound stock solution is prepared in fresh, anhydrous DMSO.[5] Aliquot the stock solution to minimize freeze-thaw cycles.[1][7] For working solutions, especially for in vivo studies, prepare them fresh before each experiment.[1]
Possible Cause 3: Cell Line-Specific Differences
-
Solution: The response to autophagy inhibitors can be cell-type dependent.[10] If you are not observing the expected effect, consider testing a different cell line that has been previously shown to be responsive to this compound or other VPS34 inhibitors.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal this compound concentration.
Issue 2: Difficulty in Interpreting LC3-II Western Blot Results
Possible Cause 1: Misinterpretation of LC3-II Levels
An increase in LC3-II levels can indicate either an induction of autophagy or a blockage in the fusion of autophagosomes with lysosomes.[11][12][13] Conversely, low levels of LC3-II could mean either inhibition of autophagy or a high rate of autophagic flux.[11]
-
Solution: Autophagy Flux Assay. To distinguish between these possibilities, it is essential to perform an autophagy flux assay. This involves treating cells with this compound in the presence and absence of a late-stage autophagy inhibitor, such as Bafilomycin A1 or Chloroquine, which prevents the degradation of LC3-II in the lysosome.[11][13] If this compound is effectively inhibiting autophagosome formation, there will be no significant accumulation of LC3-II even in the presence of a lysosomal inhibitor.
Detailed Protocol: Autophagy Flux Assay by Western Blot
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment Groups:
-
Control (vehicle treated)
-
Autophagy inducer (e.g., starvation, Rapamycin)
-
This compound
-
Autophagy inducer + this compound
-
Lysosomal inhibitor (e.g., Bafilomycin A1)
-
Autophagy inducer + Lysosomal inhibitor
-
This compound + Lysosomal inhibitor
-
Autophagy inducer + this compound + Lysosomal inhibitor
-
-
Incubation: Treat the cells for the desired period. The incubation time with the lysosomal inhibitor should be optimized (typically 2-4 hours) to prevent cytotoxicity.
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Western Blot: Perform SDS-PAGE and Western blotting using an antibody specific for LC3. It is crucial to use a gel system that provides good separation of LC3-I and LC3-II.[14]
-
Analysis: Quantify the LC3-II band intensity and normalize it to a loading control (e.g., β-actin). The difference in LC3-II levels between samples with and without the lysosomal inhibitor represents the autophagic flux.
Signaling Pathway of Autophagy Inhibition by this compound
Caption: this compound inhibits the VPS34 complex in the autophagy pathway.
Issue 3: Unexpected Results with p62/SQSTM1 Accumulation Assays
Background: p62/SQSTM1 is a protein that is selectively degraded by autophagy.[15] Therefore, inhibition of autophagy is expected to lead to an accumulation of p62.[15][16]
Possible Cause 1: Insufficient Treatment Time
-
Solution: The accumulation of p62 may take longer to become apparent compared to changes in LC3-II levels. Extend the incubation time with this compound and perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for observing p62 accumulation.
Possible Cause 2: Transcriptional Regulation of p62
-
Solution: p62 expression can be regulated at the transcriptional level by various stress conditions, which can complicate the interpretation of its protein levels as a sole marker of autophagic flux.[17][18] It is recommended to always use p62 data in conjunction with LC3-II flux assays for a more reliable assessment of autophagy.
Possible Cause 3: Proteasomal Degradation
-
Solution: While p62 is primarily degraded via autophagy, under certain conditions, it can also be degraded by the proteasome. To confirm that the observed changes in p62 levels are autophagy-dependent, you can use a proteasome inhibitor (e.g., MG132) as a control.
Logical Relationship for Interpreting Autophagy Assays
Caption: Interpreting combined LC3-II and p62 data for autophagy inhibition.
By following these guidelines and troubleshooting steps, researchers can enhance the consistency and reliability of their this compound experiments. For further assistance, please consult the relevant product datasheets and published literature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of the Effectiveness of Various Autophagy Inhibitors in A549 Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Autophagy-related Compounds: R&D Systems [rndsystems.com]
- 4. Phenotypic Identification of a Novel Autophagy Inhibitor Chemotype Targeting Lipid Kinase VPS34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
- 7. shellchemtech.com [shellchemtech.com]
- 8. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. When autophagy meets cancer through p62/SQSTM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. p62/SQSTM1 accumulation due to degradation inhibition and transcriptional activation plays a critical role in silica nanoparticle-induced airway inflammation via NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Selective Autophagy Receptor p62/SQSTM1, a Pivotal Player in Stress and Aging [frontiersin.org]
optimizing incubation time for Autophinib treatment
Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Autophinib in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of autophagy.[1][2] It functions by targeting the lipid kinase VPS34 (Vacuolar Protein Sorting 34), which is a crucial component of the class III phosphatidylinositol 3-kinase (PI3K-III) complex.[1][3] By inhibiting VPS34, this compound blocks the formation of the pre-autophagosomal membrane, which is an essential early step in the autophagy pathway. This ultimately leads to the inhibition of autophagosome formation.[1][3]
Q2: What are the typical working concentrations for this compound?
The optimal concentration of this compound is cell-type dependent and should be determined empirically. However, published studies provide a starting point:
-
A549 cells: 5 µM was used for a 3-day treatment to study effects on stemness, with autophagy inhibition confirmed after 4 hours of serum starvation.
-
HeLa cells: 30 µM was used for an 18-hour incubation.[1]
-
MCF7-LC3 cells: A dose-dependent inhibition of LC3 lipidation was observed in the range of 0.01-1 µM.[2]
It is recommended to perform a dose-response experiment to determine the lowest effective concentration that inhibits autophagy without causing significant cytotoxicity in your specific cell line.
Q3: How can I verify that this compound is effectively inhibiting autophagy in my experiment?
The most common method to verify autophagy inhibition is by Western blot analysis of key autophagy markers:
-
LC3-II: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the lipidated form (LC3-II), which is recruited to the autophagosomal membrane. An increase in LC3-II levels is a hallmark of autophagosome formation. Effective inhibition by this compound should prevent the accumulation of LC3-II that would otherwise be induced by an autophagy stimulus (e.g., starvation, rapamycin).
-
p62/SQSTM1: This protein is a selective autophagy receptor that is degraded during the autophagic process. Therefore, a decrease in p62 levels is indicative of active autophagy. Inhibition of autophagy by this compound will lead to the accumulation of p62.
Troubleshooting Guide: Optimizing Incubation Time
Issue: I am unsure of the optimal incubation time for this compound in my cell line.
Solution: The optimal incubation time for this compound is a critical parameter that depends on the specific cell line, the experimental endpoint, and the basal rate of autophagy. A time-course experiment is essential to determine the ideal duration of treatment.
Experimental Protocol: Time-Course Analysis of Autophagy Inhibition
This protocol outlines a systematic approach to determine the optimal incubation time for this compound.
1. Cell Seeding:
- Plate your cells at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the end of the experiment.
2. Autophagy Induction (Optional but Recommended):
- To observe a clear inhibitory effect, it is often beneficial to induce autophagy. This can be achieved by:
- Starvation: Replace the complete growth medium with a nutrient-deficient medium (e.g., Earle's Balanced Salt Solution - EBSS or Hank's Balanced Salt Solution - HBSS) for a period known to induce autophagy in your cell line (typically 2-4 hours).
- Pharmacological Induction: Treat cells with an autophagy inducer such as rapamycin (e.g., 100 nM).
3. This compound Treatment:
- Treat the cells with your predetermined optimal concentration of this compound for a range of time points. A suggested time course could be: 0, 2, 4, 8, 12, and 24 hours.
- Include a vehicle control (e.g., DMSO) for each time point.
4. Cell Lysis and Protein Quantification:
- At each time point, wash the cells with ice-old PBS and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
5. Western Blot Analysis:
- Perform SDS-PAGE and Western blotting to analyze the protein levels of LC3-I, LC3-II, and p62. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
6. Data Analysis and Interpretation:
- Quantify the band intensities for LC3-II and p62 and normalize them to the loading control.
- For autophagy induction conditions: Look for the earliest time point at which this compound treatment prevents the increase in the LC3-II/LC3-I ratio and the degradation of p62 compared to the induced, untreated control.
- For basal autophagy conditions: Observe the time point at which p62 levels begin to accumulate significantly compared to the vehicle-treated control.
Data Presentation: Expected Results of a Time-Course Experiment
The following table summarizes the expected outcomes of a successful time-course experiment to optimize this compound incubation time.
| Treatment Time (hours) | Vehicle Control (Induced Autophagy) | This compound Treated (Induced Autophagy) | Interpretation |
| 0 | Basal LC3-II, Basal p62 | Basal LC3-II, Basal p62 | Baseline levels. |
| 2 | Increased LC3-II, Decreased p62 | Basal LC3-II, Basal p62 | Autophagy is induced; this compound shows early inhibition. |
| 4 | High LC3-II, Low p62 | Basal LC3-II, Basal p62 | Strong autophagy induction; this compound maintains inhibition. |
| 8 | Sustained High LC3-II, Low p62 | Basal LC3-II, Increased p62 | This compound effectively blocks autophagic flux, leading to p62 accumulation. |
| 12 | Variable LC3-II, Low p62 | Basal LC3-II, High p62 | Continued effective inhibition. |
| 24 | Variable LC3-II, Low p62 | Basal LC3-II, High p62 | Long-term inhibition is maintained. |
Visualizing Key Processes
To further aid in understanding the experimental design and the mechanism of this compound, the following diagrams are provided.
Caption: Mechanism of this compound action in the autophagy pathway.
Caption: Workflow for optimizing this compound incubation time.
References
Validation & Comparative
A Comparative Guide to Autophagy Inhibitors: Autophinib vs. 3-Methyladenine (3-MA)
In the intricate field of cellular biology, the process of autophagy—a fundamental mechanism for cellular homeostasis and recycling—has garnered significant attention. The ability to modulate this pathway is crucial for research into a myriad of diseases, including cancer and neurodegenerative disorders. This guide provides an objective comparison of two prominent autophagy inhibitors, Autophinib and 3-methyladenine (3-MA), supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: A Tale of Two Kinase Inhibitors
Both this compound and 3-MA exert their inhibitory effects on autophagy at the early stages of autophagosome formation, but their primary targets and specificity differ significantly.
This compound is a potent and selective inhibitor of Vacuolar Protein Sorting 34 (VPS34), a class III phosphatidylinositol 3-kinase (PI3K)[1][2][3]. VPS34 is a crucial lipid kinase involved in the initial steps of autophagy, specifically in the formation of the pre-autophagosomal membrane[4]. By targeting VPS34 in an ATP-competitive manner, this compound effectively blocks the production of phosphatidylinositol 3-phosphate (PI3P), a key lipid for the recruitment of autophagy-related proteins and the subsequent formation of autophagosomes[1][4]. It is considered an inhibitor of autophagosome formation and does not affect the later stages involving autolysosomes[1].
3-Methyladenine (3-MA) is a widely used autophagy inhibitor that also targets class III PI3K to block autophagosome formation[5][6][7]. However, 3-MA exhibits a more complex and less specific mechanism of action. It is known to inhibit both class I and class III PI3Ks[6][8][9]. This dual activity can lead to context-dependent effects. While inhibition of class III PI3K suppresses autophagy, prolonged inhibition of class I PI3K can, under certain conditions, actually promote autophagy by downregulating the mTOR signaling pathway, a key negative regulator of the process[6][8]. This gives 3-MA a dual role in modulating autophagy, inhibiting starvation-induced autophagy while potentially promoting it under nutrient-rich conditions with prolonged treatment[6][8].
Specificity and Off-Target Effects
The utility of a pharmacological inhibitor is heavily dependent on its specificity. In this regard, this compound demonstrates a more favorable profile.
This compound has been shown to be highly selective for VPS34, with no significant activity against other lipid kinases, mTOR, or TBK1[1]. This high specificity makes it a more precise tool for studying the direct consequences of VPS34 inhibition in autophagy.
3-MA , conversely, has well-documented off-target effects, most notably its inhibition of class I PI3Ks[6][8][9]. This can confound experimental results, as the PI3K/Akt/mTOR pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, and survival[10][11]. Furthermore, studies have indicated that 3-MA can induce cellular responses, such as caspase-dependent cell death, independently of its effects on autophagy[6][12]. This lack of specificity necessitates careful interpretation of data generated using 3-MA.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and 3-MA, highlighting the higher potency of this compound.
| Parameter | This compound | 3-Methyladenine (3-MA) | Reference |
| Target | VPS34 (Class III PI3K) | Class III and Class I PI3Ks | [1][6] |
| IC50 (VPS34) | 19 nM | Not consistently reported for isolated enzyme | [1][3] |
| IC50 (Starvation-induced Autophagy) | 90 nM | Typically used at mM concentrations (e.g., 5 mM) | [1][13] |
| IC50 (Rapamycin-induced Autophagy) | 40 nM | Not consistently reported | [1][13] |
| Common Working Concentration | 0.01 - 1 µM | 5 - 10 mM | [9][13] |
Experimental Protocols
To ensure reproducibility and accurate interpretation of results when comparing autophagy inhibitors, standardized experimental protocols are essential. Below is a detailed methodology for a common assay used to monitor autophagy.
LC3-II Immunoblotting for Autophagic Flux
This protocol allows for the quantification of autophagic flux by measuring the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). An increase in LC3-II can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes. Therefore, it is crucial to perform the assay in the presence and absence of a late-stage autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine) to measure autophagic flux.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound and/or 3-MA
-
Bafilomycin A1 or Chloroquine (lysosomal inhibitors)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1, Mouse anti-β-actin (or other loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Treat cells with the desired concentrations of this compound or 3-MA for the specified duration.
-
For autophagic flux measurement, include a set of wells co-treated with the inhibitor and a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the final 2-4 hours of the experiment.
-
Include appropriate vehicle controls (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on a 15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000, anti-β-actin at 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for LC3-II, p62, and the loading control. Normalize the LC3-II and p62 levels to the loading control. Autophagic flux can be determined by comparing the LC3-II levels in the presence and absence of the lysosomal inhibitor.
-
Visualizing the Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of the complex signaling pathways and experimental designs involved in autophagy research.
Caption: Autophagy pathway showing the inhibitory action of this compound and 3-MA on the VPS34 complex.
Caption: The PI3K/Akt/mTOR pathway, highlighting the off-target inhibitory effect of 3-MA on Class I PI3K.
Caption: A typical experimental workflow for comparing the effects of this compound and 3-MA on autophagy.
Conclusion and Recommendations
The selection of an autophagy inhibitor should be guided by the specific research question and the need for target specificity.
This compound emerges as a superior choice for studies requiring precise and selective inhibition of autophagy initiation. Its high potency and specificity for VPS34 minimize the risk of off-target effects, leading to more reliable and interpretable data[1]. It is the recommended tool for elucidating the specific roles of VPS34-mediated autophagy in various biological processes.
3-Methyladenine (3-MA) , while historically significant and widely used, should be employed with caution. Its inhibition of both class I and class III PI3Ks can lead to complex cellular responses that may not be solely attributable to autophagy inhibition[6][8]. Researchers using 3-MA must perform rigorous control experiments to account for its off-target effects on the PI3K/Akt/mTOR pathway and other cellular functions. While it can still be a useful tool, particularly for initial exploratory studies, its limitations must be acknowledged in the interpretation of the results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phenotypic Identification of a Novel Autophagy Inhibitor Chemotype Targeting Lipid Kinase VPS34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Autophagy-related Compounds: R&D Systems [rndsystems.com]
- 4. Evaluation of the Effectiveness of Various Autophagy Inhibitors in A549 Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. invivogen.com [invivogen.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dual Role of 3-Methyladenine in Modulation of Autophagy via Different Temporal Patterns of Inhibition on Class I and III Phosphoinositide 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 12. Frontiers | Cell Death Triggered by the Autophagy Inhibitory Drug 3-Methyladenine in Growing Conditions Proceeds With DNA Damage [frontiersin.org]
- 13. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Autophinib and SAR405: Potent Inhibitors of Autophagy
In the landscape of autophagy research, the development of specific and potent small molecule inhibitors is crucial for dissecting the intricate signaling pathways and exploring therapeutic applications. Among the leading investigational compounds are Autophinib and SAR405, both targeting the class III phosphoinositide 3-kinase (PI3K), vacuolar protein sorting 34 (VPS34 or PIK3C3), a key enzyme in the initiation of autophagy. This guide provides a detailed comparative study of this compound and SAR405, presenting their performance based on experimental data, outlining experimental protocols, and visualizing key pathways and workflows.
Mechanism of Action and Target Specificity
Both this compound and SAR405 are ATP-competitive inhibitors of VPS34, effectively blocking its lipid kinase activity.[1][2] This inhibition prevents the production of phosphatidylinositol 3-phosphate (PtdIns3P), a critical step for the recruitment of downstream autophagy-related proteins and the formation of the autophagosome.[3]
SAR405 is described as a first-in-class, highly potent, and selective VPS34 inhibitor.[2][4][5] It exhibits exquisite selectivity over other lipid and protein kinases, including class I and II PI3Ks and mTOR, even at concentrations significantly higher than its Kd for VPS34.[4][6] This high specificity makes SAR405 a valuable tool for studying the precise roles of VPS34 in cellular processes.[7]
This compound is also a potent and selective autophagy inhibitor that targets VPS34.[1][8][9] It was identified through a phenotypic screen for compounds that inhibit the formation of LC3 puncta, a hallmark of autophagosome formation.[10][11] While primarily targeting VPS34, it is important for researchers to consider its broader kinase selectivity profile in the context of their specific experimental systems.
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and SAR405, providing a direct comparison of their potency in various assays.
| Parameter | This compound | SAR405 | Reference |
| Target | VPS34 (PIK3C3) | VPS34 (PIK3C3) | [1][2] |
| Mechanism | ATP-competitive inhibitor | ATP-competitive inhibitor | [1][2] |
| In Vitro IC50 (VPS34) | 19 nM | 1.2 nM | [1][2] |
| Binding Affinity (Kd) | Not Reported | 1.5 nM | [2][5] |
Table 1: In Vitro Potency and Binding Affinity
| Assay | This compound IC50 | SAR405 IC50 | Reference |
| Starvation-induced Autophagy | 90 nM | 419 nM (GFP-LC3 HTS) | [1][2] |
| Rapamycin-induced Autophagy | 40 nM | 42 nM (mTOR inhibitor-induced) | [1][2] |
| GFP-FYVE Cellular Assay | Not Reported | 27 nM | [7][12] |
Table 2: Cellular Potency in Autophagy Assays
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of these inhibitors and a typical experimental approach, the following diagrams are provided in DOT language.
Caption: Autophagy signaling pathway and points of inhibition by this compound and SAR405.
Caption: A typical experimental workflow for evaluating this compound and SAR405.
Detailed Experimental Protocols
In Vitro VPS34 Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against recombinant VPS34.
Materials:
-
Recombinant human VPS34 enzyme
-
Phosphatidylinositol (PtdIns) substrate
-
ATP (with [γ-32P]ATP for radiometric assay or cold ATP for ADP-Glo assay)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (this compound, SAR405) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or P81 phosphocellulose paper
Procedure (ADP-Glo™ Assay):
-
Prepare serial dilutions of this compound and SAR405 in DMSO.
-
In a 384-well plate, add 5 µL of kinase buffer containing the test compound and recombinant VPS34 enzyme.
-
Initiate the reaction by adding 5 µL of kinase buffer containing PtdIns substrate and ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Cellular Autophagy Assay (LC3 Puncta Formation)
Objective: To assess the inhibitory effect of the compounds on autophagy induction in a cellular context.
Materials:
-
Cells stably expressing GFP-LC3 (e.g., HeLa, MCF7)
-
Complete cell culture medium
-
Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS) or Rapamycin
-
This compound and SAR405
-
Fixative (e.g., 4% paraformaldehyde)
-
DAPI for nuclear staining
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed GFP-LC3 expressing cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
To induce autophagy, replace the complete medium with starvation medium (EBSS) or treat with an mTOR inhibitor like Rapamycin or AZD8055.[2][6]
-
Simultaneously, treat the cells with a range of concentrations of this compound or SAR405. Include a DMSO vehicle control.
-
Incubate the cells for a specified period (e.g., 2-4 hours).[6]
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Stain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the number and intensity of GFP-LC3 puncta per cell.
-
Determine the IC50 values for the inhibition of LC3 puncta formation.
Western Blot for LC3-II and p62
Objective: To measure the effect of the inhibitors on the levels of autophagy markers LC3-II and p62.
Materials:
-
Autophagy inducers (starvation medium or mTOR inhibitors)
-
This compound and SAR405
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against LC3 and p62/SQSTM1
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Plate cells and allow them to attach.
-
Induce autophagy and treat with various concentrations of this compound or SAR405 as described in the LC3 puncta formation assay.
-
After the treatment period, wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against LC3 and p62.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities for LC3-II (lipidated form) and p62. A decrease in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.
Conclusion
Both this compound and SAR405 are potent and selective inhibitors of VPS34, making them invaluable tools for the study of autophagy. SAR405 demonstrates exceptional potency at the enzymatic level, while both compounds effectively inhibit autophagy in cellular models.[1][2] The choice between these inhibitors may depend on the specific experimental context, including the cell type and the desired concentration range. For researchers aiming to specifically probe the function of VPS34 with minimal off-target effects, the high selectivity of SAR405 is a significant advantage.[4][13] this compound, identified through a phenotypic screen, also provides a robust option for inhibiting autophagosome formation.[10][11] The provided data and protocols offer a solid foundation for the comparative evaluation and application of these important research compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective autophagy inhibition through disruption of the PIK3C3-containing complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. A highly potent and selective Vps34 inhibitor alters vesicle trafficking and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. SAR405, a PIK3C3/Vps34 inhibitor that prevents autophagy and synergizes with MTOR inhibition in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Autophagy-related Compounds: R&D Systems [rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. Phenotypic Identification of a Novel Autophagy Inhibitor Chemotype Targeting Lipid Kinase VPS34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. glpbio.com [glpbio.com]
- 13. selleckchem.com [selleckchem.com]
cross-validation of Autophinib's efficacy in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Autophinib, a potent and selective autophagy inhibitor, with other commonly used autophagy modulators. The information presented herein is intended to assist researchers in making informed decisions for their experimental designs.
Abstract
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in both normal physiology and various diseases, including cancer. Pharmacological modulation of autophagy is a key area of research for developing novel therapeutic strategies. This compound has emerged as a novel chemotype that potently inhibits autophagy by targeting the lipid kinase VPS34, a crucial component of the autophagosome formation machinery.[1][2][3] This guide details the efficacy of this compound in different cell lines and provides a comparative analysis with other autophagy inhibitors targeting different stages of the autophagy pathway.
Mechanism of Action: this compound and Alternatives
This compound is an ATP-competitive inhibitor of Vacuolar Protein Sorting 34 (VPS34), a class III phosphoinositide 3-kinase.[4][5] VPS34 is essential for the initiation of autophagy, specifically in the formation of the phagophore, the precursor to the autophagosome. By inhibiting VPS34, this compound effectively blocks the early stages of autophagy, preventing the formation of autophagosomes.[1]
In contrast, other autophagy inhibitors target different stages of the pathway:
-
ULK1/2 Inhibitors (e.g., SBI-0206965, MRT68921): These inhibitors target the Unc-51-like autophagy activating kinases 1 and 2 (ULK1/2), which are upstream of VPS34 and are critical for the initiation of the autophagy cascade.[6][7]
-
Lysosomotropic Agents (e.g., Siramesine, IITZ-01, Chloroquine): These compounds act at the late stage of autophagy. They are weak bases that accumulate in the acidic environment of lysosomes, raising the lysosomal pH and inhibiting the activity of lysosomal hydrolases. This prevents the fusion of autophagosomes with lysosomes and the subsequent degradation of their cargo.[8][9][10]
Comparative Efficacy of Autophagy Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives in various cell lines and assays. This data is compiled from multiple studies and provides a quantitative comparison of their potency.
| Inhibitor | Target | Assay/Cell Line | IC50 | Reference |
| This compound | VPS34 | Starvation-induced autophagy | 90 nM | [1][11][12][13] |
| Rapamycin-induced autophagy | 40 nM | [1][11][12][13] | ||
| in vitro VPS34 kinase assay | 19 nM | [1][11][12][13] | ||
| HeLa cells | Not specified | [1] | ||
| MCF7 cells | Not specified | [3] | ||
| A549 cells (cytotoxicity) | ~5 µM | [13] | ||
| SBI-0206965 | ULK1/ULK2 | ULK1 kinase assay | 108 nM | [6][14][15] |
| ULK2 kinase assay | 711 nM | [14][15] | ||
| A549 cells (cytotoxicity) | 6.78 µM | [14] | ||
| MRT68921 | ULK1/ULK2 | ULK1 kinase assay | 2.9 nM | [7] |
| ULK2 kinase assay | 1.1 nM | [7] | ||
| IITZ-01 | Lysosome | PI3Kγ | 2.62 µM | [1][16] |
| MCF-7 (cell growth) | 1.0 µM | [5] | ||
| MDA-MB-231 (cell growth) | 1.5 µM | [5] | ||
| PC-3 (cell growth) | 0.8 µM | [5] | ||
| DU-145 (cell growth) | 1.0 µM | [5] | ||
| HT-29 (cell growth) | 1.1 µM | [5] | ||
| HGC-27 (cell growth) | 0.8 µM | [5] | ||
| Siramesine | Sigma-2 receptor/Lysosome | Sigma-2 receptor binding | 0.12 nM | [17] |
| A549 cells (cytotoxicity) | ~0.5 µM | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
LC3 Turnover Assay by Western Blot
This assay is a cornerstone for monitoring autophagy. It measures the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MCF7, A549) to semi-confluency. Treat cells with the autophagy inhibitor (e.g., this compound) at various concentrations for a predetermined time. Include a positive control (e.g., starvation or rapamycin treatment) and a negative control (untreated cells). For autophagic flux assessment, a set of wells should also be co-treated with a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the last 4 hours of the experiment.[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against LC3B overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an ECL detection reagent. Quantify the band intensities for LC3-I and LC3-II using densitometry software. The accumulation of LC3-II in the presence of Bafilomycin A1 compared to its absence indicates the autophagic flux.
p62/SQSTM1 Degradation Assay
p62 (also known as SQSTM1) is a protein that is selectively degraded by autophagy. Therefore, its accumulation can indicate an inhibition of autophagy.
Protocol:
-
Cell Culture and Treatment: Follow the same procedure as for the LC3 turnover assay.
-
Cell Lysis and Protein Quantification: Follow the same procedure as for the LC3 turnover assay.
-
SDS-PAGE and Western Blot: Follow the same procedure as for the LC3 turnover assay, using a 10% SDS-polyacrylamide gel.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against p62/SQSTM1 overnight at 4°C. A loading control, such as β-actin or GAPDH, should also be probed.
-
Detection and Analysis: Visualize and quantify the p62 and loading control bands. A decrease in p62 levels indicates active autophagy, while an accumulation suggests autophagy inhibition.
Autophagic Flux Assay with Bafilomycin A1
This assay is crucial to distinguish between an induction of autophagosome formation and a blockage of autophagosome degradation. Bafilomycin A1 is a V-ATPase inhibitor that prevents the acidification of lysosomes, thereby blocking the degradation of autophagosomes.
Protocol:
-
Experimental Setup: For each experimental condition (e.g., untreated, treated with this compound), prepare two sets of cell cultures.
-
Treatment: Treat one set of cells with the experimental compound (e.g., this compound). In the other set, co-treat the cells with the experimental compound and Bafilomycin A1 (100 nM) for the final 4 hours of the experiment.
-
Assay: Perform either the LC3 turnover assay or a fluorescence microscopy-based assay for LC3 puncta.
-
Analysis: Compare the levels of LC3-II (or the number of LC3 puncta) in the cells treated with the experimental compound alone versus those co-treated with Bafilomycin A1. A significant increase in LC3-II in the presence of Bafilomycin A1 indicates that the experimental compound is allowing for the formation of autophagosomes which are then blocked from degradation (i.e., there is autophagic flux). If there is no significant difference, it suggests the compound is inhibiting an early stage of autophagy, preventing autophagosome formation.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the autophagy signaling pathway and the points of intervention for this compound and its alternatives.
Caption: Autophagy signaling pathway and inhibitor targets.
Caption: Experimental workflow for assessing autophagy inhibition.
Caption: Logical comparison of inhibitor mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [en.bio-protocol.org]
- 3. Phenotypic Identification of a Novel Autophagy Inhibitor Chemotype Targeting Lipid Kinase VPS34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autophagic flux analysis [protocols.io]
- 5. axonmedchem.com [axonmedchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Anti-cancer agent siramesine is a lysosomotropic detergent that induces cytoprotective autophagosome accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. actanaturae.ru [actanaturae.ru]
- 11. selleckchem.com [selleckchem.com]
- 12. biorbyt.com [biorbyt.com]
- 13. Evaluation of the Effectiveness of Various Autophagy Inhibitors in A549 Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. 美国GlpBio - IITZ-01 | Cas# 1807988-47-1 [glpbio.cn]
- 17. selleck.co.jp [selleck.co.jp]
comparing the apoptotic effects of Autophinib to other inducers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the apoptotic effects of Autophinib, a potent autophagy inhibitor, with other apoptosis-inducing agents. The information presented is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent.
Mechanism of Action: this compound
This compound is a novel and potent small-molecule inhibitor of the class III phosphatidylinositol 3-kinase (PI3K), Vacuolar Protein Sorting 34 (Vps34).[1][2][3][4] Vps34 is a critical lipid kinase that generates phosphatidylinositol 3-phosphate (PI3P), a phospholipid essential for the initiation and progression of autophagy.[1] By inhibiting Vps34, this compound effectively blocks the formation of autophagosomes, the key structures responsible for sequestering cellular components for degradation.[3] This disruption of the autophagic flux leads to an accumulation of damaged organelles and misfolded proteins, causing severe cellular stress that ultimately triggers the intrinsic pathway of apoptosis.[1]
Data Presentation: Quantitative Comparison
The pro-apoptotic potency of this compound is demonstrated in the following tables, which compare its effects against other autophagy inhibitors and standard apoptosis inducers across various metrics.
Table 1: Comparison of this compound with Other Autophagy Inhibitors in A549 Cells
This table summarizes data from a study comparing this compound to other autophagy modulators in A549 human lung carcinoma cells.
| Compound | Primary Mechanism | Caspase-3 Activity (Fold Change vs. Control)[1] | Spheroid Formation Ability[1] |
| This compound | Vps34 Inhibitor | ~3.0 | Significantly Blocked |
| SBI-0206965 | ULK1/2 Inhibitor | ~2.0 | Reduced |
| Siramesine | Lysosomotropic Agent | ~2.0 | Reduced |
| MRT68921 | ULK1/2 Inhibitor | ~2.0 | Reduced |
| IITZ-01 | Lysosomotropic Agent | ~2.0 | Reduced |
| Data derived from studies on A549 cancer cells treated for 24 hours. Spheroid formation was assessed after pretreatment. |
Table 2: Comparison of this compound with Standard Apoptosis Inducers
This table provides a broader context by comparing the apoptotic activity of this compound with well-established inducers, Staurosporine and Etoposide, in different leukemia cell lines.
| Compound | Primary Mechanism | Cell Line | Concentration | Apoptotic Cells (%) |
| This compound | Vps34 Inhibitor | A549 | 10 µM | ~30% (Day 1), ~60% (Day 3) [1] |
| Staurosporine | Broad-Spectrum Protein Kinase Inhibitor[5][6] | U-937 | 0.5 µM | ~18% (18 hours)[7] |
| Etoposide | Topoisomerase II Inhibitor[8][9] | HL-60 | 10 µM | ~35% (21 hours)[10] |
| Note: Experimental conditions (cell line, concentration, time) vary between studies, so direct comparison of percentages should be made with caution. The data serves to position this compound's efficacy relative to known standards. |
Comparative Signaling Pathways
This compound induces apoptosis primarily through the intrinsic pathway, triggered by internal cellular stress. This contrasts with agents like TNF-related apoptosis-inducing ligand (TRAIL), which activates the extrinsic pathway through cell surface death receptors.
Experimental Protocols
Detailed methodologies for key assays used to quantify apoptosis are provided below.
Caspase-3 Activity Assay (Colorimetric/Fluorometric)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, by measuring the cleavage of a specific substrate.
Methodology
-
Cell Plating: Seed cells (e.g., 1-2 x 10⁴ cells/well) in a 96-well plate and incubate overnight.
-
Induction of Apoptosis: Treat cells with various concentrations of this compound or other inducers. Include an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C.
-
Cell Lysis: Remove the medium and add 50-100 µL of chilled cell lysis buffer to each well. Incubate on ice for 10-15 minutes.[11][12]
-
Substrate Reaction: Add an equal volume of 2x reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.[13][14]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the plate using a microplate reader at 400-405 nm for the colorimetric assay or at Ex/Em = 380/460 nm for the fluorometric assay.[13][14]
-
Analysis: Calculate the fold increase in caspase-3 activity by comparing the readings from treated samples to the untreated control.
Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Methodology
-
Cell Treatment: Induce apoptosis in cells by treating with the desired compound for a specific duration.
-
Harvest Cells: Collect both floating and adherent cells. Centrifuge the cell suspension at 300-600 x g for 5 minutes.[12]
-
Washing: Discard the supernatant and wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15][17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[15] Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[18]
Spheroid Formation Assay
This assay assesses the ability of a compound to inhibit the self-renewal capacity of cancer stem-like cells by measuring its effect on the formation of 3D spheroids.
Methodology
-
Cell Preparation: Prepare a single-cell suspension from a cancer cell line culture using trypsin.[19]
-
Plating: Dilute the cells in a suitable spheroid-formation medium and plate them at a low density (e.g., 500-3000 cells/well) into 96-well Ultra-Low Attachment (ULA) spheroid microplates.[19][20]
-
Treatment: Add the test compounds, such as this compound, to the wells at the desired concentrations.
-
Incubation: Culture the plates in a humidified incubator at 37°C and 5% CO₂ for 7-12 days to allow for spheroid development.
-
Analysis:
-
Microscopy: Image the spheroids at various time points to monitor their formation, morphology, and size.
-
Viability: At the end of the incubation period, assess the viability of the spheroids using a 3D-compatible assay, such as CellTiter-Glo® 3D, which measures ATP content.[20]
-
-
Quantification: Count the number of spheroids formed per well and measure their diameter. Calculate the spheroid formation efficiency and relative viability compared to untreated controls.
References
- 1. Evaluation of the Effectiveness of Various Autophagy Inhibitors in A549 Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Phenotypic Identification of a Novel Autophagy Inhibitor Chemotype Targeting Lipid Kinase VPS34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of staurosporine-induced apoptosis in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Etoposide - Wikipedia [en.wikipedia.org]
- 10. Comparative Analysis of Different Methodological Approaches to the in Vitro Study of Drug-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mpbio.com [mpbio.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. Spheroid-Formation (Colonosphere) Assay for in Vitro Assessment and Expansion of Stem Cells in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. corning.com [corning.com]
Autophinib On-Target Activity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Autophinib's on-target activity against other known inhibitors of its primary target, the lipid kinase VPS34. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.
Introduction to this compound and its Target: VPS34
This compound is a potent and selective inhibitor of Vacuolar Protein Sorting 34 (VPS34), a class III phosphoinositide 3-kinase (PI3K) that plays a crucial role in the initiation of autophagy.[1][2][3] Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.[3][4] VPS34 catalyzes the formation of phosphatidylinositol 3-phosphate (PI3P) on cellular membranes, a key step in the recruitment of proteins essential for the formation of the autophagosome.[4][5] By inhibiting VPS34, this compound effectively blocks the early stages of autophagosome formation.[1]
Comparative On-Target Activity of VPS34 Inhibitors
The on-target activity of this compound and other well-characterized VPS34 inhibitors is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of VPS34 or the process of autophagy by 50%. Lower IC50 values indicate higher potency.
| Inhibitor | Target/Assay | IC50 (nM) |
| This compound | VPS34 (in vitro) | 19 [1][2][6][7] |
| Starvation-induced Autophagy | 90[1][2] | |
| Rapamycin-induced Autophagy | 40[1][2] | |
| SAR405 | VPS34 (in vitro) | 1.2[8][9][10] |
| Autophagosome Formation (cellular) | 42[8][9] | |
| Starvation-induced Autophagy (cellular) | 419[8] | |
| VPS34-IN-1 | VPS34 (in vitro) | 25[11][12][13][14] |
| PIK-III | VPS34 (in vitro) | 18[15][16][17][18] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental validation of this compound, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phenotypic Identification of a Novel Autophagy Inhibitor Chemotype Targeting Lipid Kinase VPS34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Class III PI3K Vps34 plays an essential role in autophagy and in heart and liver function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Evaluation of the Effectiveness of Various Autophagy Inhibitors in A549 Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Vps34 inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SAR405 | Autophagy | PI3K | TargetMol [targetmol.com]
- 10. glpbio.com [glpbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. caymanchem.com [caymanchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. PIK-III [a2s.co.il]
Safety Operating Guide
Essential Guide to the Proper Disposal of Autophinib
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent chemical compounds like Autophinib are paramount to ensuring a safe laboratory environment and regulatory compliance. This compound is a potent and selective inhibitor of the VPS34 kinase, playing a critical role in autophagy research.[1][2][3][4] Due to its biological activity and classification as a kinase inhibitor, it must be treated as hazardous chemical waste unless explicitly stated otherwise by a comprehensive safety assessment.[5][6] This guide provides a step-by-step procedure for its proper disposal.
This compound Chemical and Physical Properties
A summary of key quantitative data for this compound is presented below. This information is crucial for correct labeling and handling of waste.
| Property | Value |
| Chemical Name | 6-Chloro-N-(5-methyl-1H-pyrazol-3-yl)-2-(4-nitrophenoxy)-pyrimidinamine[1] |
| Molecular Formula | C₁₄H₁₁ClN₆O₃[1][4] |
| Molecular Weight | 346.73 g/mol [1][4] |
| CAS Number | 1644443-47-9[1][4] |
| Purity | ≥98% (HPLC)[1][4] |
| Solubility | Soluble to 20 mM in DMSO[4] |
| Storage Temperature | +4°C[1][4] |
Experimental Protocol: Step-by-Step Disposal of this compound Waste
This protocol outlines the mandatory procedures for disposing of various forms of this compound waste, including pure (unused) compound, solutions, and contaminated lab materials. The overriding principle is that no laboratory activity should begin without a clear plan for waste disposal.[7]
Objective: To safely collect, segregate, and dispose of this compound waste in compliance with institutional and regulatory standards.
Materials:
-
Appropriate Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste containers (plastic is preferred) compatible with the waste type (e.g., for solid waste, organic solvent waste).[8]
-
Hazardous waste labels/tags provided by your institution's Environmental Health and Safety (EHS) department.
-
Waste accumulation log.
-
Spill kit for chemical spills.
Methodology:
Part 1: Segregation and Collection of this compound Waste
-
Identify Waste Streams: At the point of generation, identify the type of this compound waste:
-
Solid Waste: Unused or expired pure this compound powder, contaminated weigh boats, or absorbent materials from a spill.
-
Liquid Waste (Non-aqueous/Organic): this compound dissolved in organic solvents like DMSO.
-
Liquid Waste (Aqueous): Dilute aqueous solutions containing this compound from experimental procedures. Note: Due to its low water solubility, this is less common for stock solutions.[9]
-
Contaminated Sharps: Needles, syringes, or glass Pasteur pipettes used to handle this compound solutions.
-
Contaminated Labware (Non-Sharps): Pipette tips, centrifuge tubes, and gloves.
-
-
Segregate Incompatible Wastes: Never mix this compound waste with incompatible chemicals. For instance, keep organic solvent waste separate from aqueous waste and strong acids or bases.[10] Halogenated and non-halogenated solvent wastes should also be collected separately.[7]
-
Use Designated Waste Containers:
-
Collect solid this compound waste in a clearly labeled, sealable plastic container.
-
Collect liquid organic waste containing this compound in a designated, solvent-compatible waste container. Ensure the container has a screw-top cap.[10]
-
Collect contaminated sharps in a designated, puncture-resistant sharps container.[11]
-
Collect other contaminated labware in a designated biohazard bag or lined container for chemical waste pickup.[11]
-
Part 2: Labeling and Storage of Waste
-
Properly Label All Containers: As soon as you begin adding waste to a container, affix a hazardous waste label from your institution's EHS office. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any solvents present (e.g., "Dimethyl Sulfoxide").
-
The approximate concentration and quantity of each component.
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
-
Store Waste in a Satellite Accumulation Area (SAA):
Part 3: Disposal Procedures
-
DO NOT Dispose Down the Drain or in Regular Trash: Hazardous chemicals like this compound must never be poured down the drain or disposed of in the regular trash.[8][12] This is to prevent environmental contamination and adverse effects on aquatic life.[13]
-
Arrange for EHS Pickup: Once a waste container is full or has been in accumulation for the maximum allowed time (typically up to 12 months, but check institutional policy), contact your institution's EHS department to schedule a waste pickup.[8][10] Follow their specific procedures for pickup requests.
-
Handling Empty Containers:
-
A container that held this compound is considered "empty" only after all contents have been removed by standard practice.[7]
-
To be disposed of as non-hazardous waste, the container should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7]
-
After rinsing, remove or deface the original label before recycling or disposal in regular trash, as per institutional guidelines.[7]
-
Mandatory Visualizations
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from generation to final pickup.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. This compound | PI 3-kinase | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Autophagy-related Compounds: R&D Systems [rndsystems.com]
- 5. Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 12. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 13. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
